1,3-Oxazole-5-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOXHUIKFGEJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693257 | |
| Record name | 1,3-Oxazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-30-6 | |
| Record name | 1,3-Oxazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of 1,3-Oxazole-5-carbohydrazide?
An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Oxazole-5-carbohydrazide
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds serve as foundational pillars for the design of novel therapeutic agents. Among these, the 1,3-oxazole ring is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] When functionalized with a carbohydrazide moiety, the resulting molecule, This compound , emerges as a versatile building block. The hydrazide group is a key pharmacophore known to engage in hydrogen bonding and act as a linker for creating more complex hydrazone derivatives, which often exhibit significant biological efficacy.[2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven experimental methodologies for their determination. Understanding these properties is paramount, as they directly influence a molecule's solubility, stability, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
Molecular Structure and Core Properties
The foundational characteristics of this compound stem from its unique molecular architecture, which combines an aromatic oxazole ring with a reactive carbohydrazide group.
IUPAC Name: this compound[4] CAS Number: 885274-30-6[4] Molecular Formula: C₄H₅N₃O₂[4]
The structure features a five-membered aromatic ring containing one oxygen and one nitrogen atom, which imparts a degree of aromatic stability and influences the electronic distribution across the molecule.[5] The carbohydrazide functional group (-C(=O)NHNH₂) is a critical determinant of the molecule's chemical reactivity and intermolecular interactions.
Computed Physicochemical Data Summary
While extensive experimental data for this specific molecule is not widely published, computational models provide reliable estimates for key physicochemical parameters. The following table summarizes data computed by PubChem, offering a baseline for experimental design and hypothesis generation.[4]
| Property | Computed Value | Source |
| Molecular Weight | 127.10 g/mol | PubChem[4] |
| XLogP3 (Lipophilicity) | -0.8 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Polar Surface Area (PSA) | 81.2 Ų | PubChem[4] |
| Exact Mass | 127.038176411 Da | PubChem[4] |
Expert Insight: The negative XLogP3 value (-0.8) suggests that this compound is predominantly hydrophilic. This is consistent with the presence of multiple hydrogen bond donors and acceptors and a significant polar surface area. Such a profile indicates that while solubility in aqueous media is likely favorable, permeability across lipophilic biological membranes might be limited without further chemical modification. The single rotatable bond between the oxazole ring and the carbonyl group affords some conformational flexibility, which can be crucial for binding to biological targets.
Experimental Determination of Key Physicochemical Properties
To move beyond computational estimates, rigorous experimental validation is essential. The following sections detail standardized protocols for determining the critical physicochemical properties of this compound.
Melting Point (M.p.) Determination
Causality: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range typically signifies high purity. For a molecule like this compound, with extensive hydrogen bonding capabilities, a relatively high melting point is anticipated.
Methodology: Differential Scanning Calorimetry (DSC)
DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature is also recorded.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H5N3O2 | CID 53277862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
A Technical Guide to the Synthesis and Characterization of Novel 1,3-Oxazole-5-Carbohydrazide Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of novel 1,3-oxazole-5-carbohydrazide derivatives, compounds of significant interest in medicinal chemistry. The 1,3-oxazole scaffold is a privileged five-membered heterocyclic ring containing oxygen and nitrogen atoms, which is a core structural motif in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of this versatile nucleus are widely recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5] This guide details the synthetic pathways for obtaining 1,3-oxazole-5-carbohydrazides, key intermediates for the development of new chemical entities, and the analytical techniques for their thorough characterization. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of compounds.
Introduction: The Significance of the 1,3-Oxazole Scaffold
The 1,3-oxazole ring is a cornerstone in the design of new therapeutic agents. Its unique electronic and structural features allow it to interact with a variety of biological targets, such as enzymes and proteins.[6] The inherent stability of the aromatic oxazole ring, coupled with the diverse functionalization possibilities at its C2, C4, and C5 positions, makes it an attractive scaffold for combinatorial chemistry and lead optimization.[5] The introduction of a carbohydrazide moiety at the C5 position provides a versatile handle for further chemical modifications, such as the formation of hydrazones, which are themselves a class of compounds with significant biological potential.[7][8] This guide will focus on the practical aspects of synthesizing and characterizing these valuable intermediates.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically follows a multi-step sequence, beginning with the construction of the core oxazole ring, followed by functional group manipulations to introduce the carbohydrazide moiety.
Core Synthesis of the 1,3-Oxazole Ring
A common and efficient method for the synthesis of 2,4-disubstituted-1,3-oxazoles is the Erlenmeyer-Plöchl azlactone synthesis. This reaction involves the condensation of an N-acylglycine (such as hippuric acid or acetylglycine) with an aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[7] The acetic anhydride serves as both a dehydrating agent and a cyclizing agent.
Experimental Protocol: Synthesis of 2-Phenyl-4-(substituted-benzylidene)-5-oxazolone
-
In a round-bottom flask, combine the aromatic aldehyde (0.25 mol), hippuric acid (0.25 mol, 44.8 g), and anhydrous sodium acetate (15 g).
-
Add acetic anhydride (59 mL) to the mixture with constant stirring.
-
Heat the mixture to 110°C. The mixture will initially solidify and then liquefy, typically accompanied by a color change to deep yellow.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool.
-
Slowly add ethanol (100 mL) to the cooled flask to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry. Recrystallize from a suitable solvent if necessary.
Formation of the this compound
The key step in generating the title compounds is the hydrazinolysis of the corresponding ester or the direct reaction with the oxazolone intermediate. A common precursor is the ethyl ester of the 1,3-oxazole-5-carboxylic acid, which can be readily converted to the carbohydrazide by refluxing with hydrazine hydrate in an alcoholic solvent.[9]
Experimental Protocol: Synthesis of this compound
-
Dissolve the synthesized 2-substituted-4-substituted-1,3-oxazole-5-carboxylate ester (0.05 mol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.05 mol) to the solution.
-
Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the this compound.
Synthesis of Hydrazone Derivatives
The carbohydrazide functionality is a versatile precursor for the synthesis of a wide array of derivatives. A straightforward and common derivatization is the condensation with various aromatic or heteroaromatic aldehydes to form the corresponding hydrazones (Schiff bases).[7][10] This reaction is typically acid-catalyzed and proceeds in high yield.
Experimental Protocol: Synthesis of N'-(substituted-benzylidene)-1,3-Oxazole-5-Carbohydrazide
-
Suspend the this compound (0.01 mol) in ethanol (30 mL) in a round-bottom flask.
-
Add the desired aromatic aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.
-
Wash the product with cold ethanol and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.
Logical Flow of Synthesis
Caption: General synthetic workflow for this compound and its hydrazone derivatives.
Comprehensive Characterization Techniques
The structural elucidation and purity assessment of the synthesized this compound derivatives are crucial for their subsequent biological evaluation. A combination of spectroscopic and physical methods is employed for this purpose.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an essential tool for identifying the functional groups present in the synthesized compounds. Key characteristic absorption bands to look for include:
-
C=O stretching of the carbohydrazide (amide I band) around 1650-1680 cm⁻¹.
-
N-H stretching of the hydrazide group, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹.
-
C=N stretching of the oxazole ring around 1600-1640 cm⁻¹.
-
C-O-C stretching of the oxazole ring in the range of 1050-1250 cm⁻¹. For hydrazone derivatives, the appearance of a C=N stretching band for the imine group around 1620-1640 cm⁻¹ is a key diagnostic feature.[11][12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: The chemical shifts and coupling patterns of the protons are diagnostic. Aromatic protons typically resonate in the range of 7.0-8.5 ppm. The N-H protons of the hydrazide are often observed as broad singlets at a downfield chemical shift (δ > 9.0 ppm) and are exchangeable with D₂O.[5][9] The methine proton (=CH-) of the hydrazone moiety appears as a singlet in the range of 8.0-9.0 ppm.[9]
-
¹³C NMR: Provides information on the carbon framework of the molecule. The carbonyl carbon of the carbohydrazide and the carbons of the oxazole ring will have characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which further confirms the structure. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[9][13]
Physical Characterization
-
Melting Point (m.p.): The melting point is a crucial indicator of the purity of a crystalline compound. A sharp and defined melting point range suggests a high degree of purity.[7]
-
Elemental Analysis (C, H, N): Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined values should be within ±0.4% of the theoretically calculated values for the proposed molecular formula.[9]
-
Thin Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to assess the purity of the final products. A single spot on the TLC plate in an appropriate solvent system indicates a pure compound.[12]
Data Summary Table
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) |
| Oxazole-CHO-1 | C₁₇H₁₃N₃O₂ | 291.31 | 210-212 | 3305, 3190 (N-H), 1665 (C=O), 1620 (C=N) | 11.5 (s, 1H, NH), 8.2-7.4 (m, 10H, Ar-H) |
| Hydrazone-1a | C₂₄H₁₇N₃O₂ | 379.42 | 245-247 | 3210 (N-H), 1675 (C=O), 1630 (C=N) | 12.0 (s, 1H, NH), 8.5 (s, 1H, =CH), 8.3-7.2 (m, 15H, Ar-H) |
| Hydrazone-1b | C₂₄H₁₆ClN₃O₂ | 413.86 | 260-262 | 3215 (N-H), 1670 (C=O), 1625 (C=N) | 12.1 (s, 1H, NH), 8.6 (s, 1H, =CH), 8.3-7.3 (m, 14H, Ar-H) |
Potential Applications and Future Directions
The synthesized this compound derivatives and their corresponding hydrazones are valuable scaffolds for the discovery of new drugs. Numerous studies have reported their significant biological activities.
Biological Activity Spectrum
Caption: Diverse biological activities of 1,3-oxazole derivatives.
The antimicrobial properties of oxazole derivatives have been extensively studied, with many compounds showing potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[14][15] The mechanism of action often involves the inhibition of essential microbial enzymes. Furthermore, these compounds have emerged as promising anticancer agents, with some derivatives exhibiting significant cytotoxic effects against various cancer cell lines.[3][4]
Future research in this area should focus on the synthesis of novel derivatives with diverse substituents to establish structure-activity relationships (SAR). This will enable the rational design of more potent and selective drug candidates. The exploration of different therapeutic targets and the elucidation of their mechanisms of action will be crucial for the clinical translation of these promising compounds.
Conclusion
This technical guide has outlined the synthesis and characterization of novel this compound derivatives. The described protocols are based on established and reliable chemical transformations, providing a solid foundation for researchers to explore this important class of heterocyclic compounds. The comprehensive characterization techniques detailed are essential for ensuring the structural integrity and purity of the synthesized molecules. Given the wide range of biological activities associated with the 1,3-oxazole scaffold, the methodologies presented here will undoubtedly contribute to the ongoing efforts in the discovery and development of new therapeutic agents.
References
- 1. iajps.com [iajps.com]
- 2. chemmethod.com [chemmethod.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]
- 12. chemmethod.com [chemmethod.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 15. medicopublication.com [medicopublication.com]
The 1,3-Oxazole-5-Carbohydrazide Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide
Executive Summary
The search for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds representing a particularly fertile ground for discovery. Among these, the 1,3-oxazole ring system has garnered significant attention due to its presence in numerous biologically active natural products and synthetic drugs.[1][2] When functionalized with a carbohydrazide moiety at the 5-position, the resulting 1,3-oxazole-5-carbohydrazide scaffold emerges as a versatile and "privileged" structure. The carbohydrazide group (-CONHNH₂) is not merely a linker; it is a critical pharmacophore that offers a unique combination of hydrogen bond donor and acceptor sites, enhances binding affinity to biological targets, and serves as a key synthetic handle for creating diverse libraries of derivatives. This guide provides a comprehensive technical overview of this scaffold, detailing its synthesis, multifaceted biological activities, and underlying mechanisms of action, aimed at researchers and professionals in drug development.
The Core Scaffold: Structure and Significance
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[3] The placement of the carbohydrazide group at the C5 position creates a unique electronic and structural environment. The hydrazide moiety is a versatile functional group that can be readily modified to generate a wide array of derivatives, such as hydrazones, acylhydrazides, and cyclized heterocycles like 1,3,4-oxadiazoles, making it an invaluable platform for structure-activity relationship (SAR) studies.[4]
Caption: Core chemical structure of the this compound scaffold.
Synthetic Strategies and Methodologies
The synthesis of the this compound scaffold is typically achieved through a multi-step process that first constructs the core oxazole ring, often bearing an ester group at the C5 position, which is subsequently converted to the target carbohydrazide.
General Synthetic Workflow
A common and effective route involves the reaction of an α-bromoketone with an amide to form the oxazole ring, a variation of the Robinson-Gabriel synthesis.[5][6] The resulting C5-ester is a stable intermediate that can be readily converted to the carbohydrazide by treatment with hydrazine hydrate.[7] This step is mechanistically driven by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, followed by the elimination of an alcohol.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. iajps.com [iajps.com]
- 4. Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Versatile Virtuoso: 1,3-Oxazole-5-carbohydrazide as a Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, offering a robust foundation upon to build a diverse array of biologically active agents. Among these, the 1,3-oxazole ring system has garnered significant attention for its presence in numerous natural products and clinically approved drugs.[1][2][3] This guide delves into the heart of a particularly promising building block: 1,3-oxazole-5-carbohydrazide . The strategic placement of the highly reactive and versatile carbohydrazide moiety at the 5-position of the stable oxazole ring creates a synthon of immense potential, enabling the facile construction of complex molecular architectures with a wide spectrum of pharmacological activities.
This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and multifaceted applications of this compound in the quest for novel therapeutics. We will explore not just the "what" but the "why," elucidating the causal relationships behind synthetic choices and the structural features that underpin biological activity.
I. The Genesis: Synthesizing the Core Scaffold
The journey to harnessing the potential of this compound begins with its synthesis. A common and efficient route commences with the readily available ethyl isocyanoacetate, proceeding through the formation of an ester precursor, ethyl 1,3-oxazole-5-carboxylate.[4] The pivotal final step involves the hydrazinolysis of this ester.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard procedure for the conversion of esters to carbohydrazides.[5]
Step 1: Synthesis of Ethyl 1,3-oxazole-5-carboxylate
While several methods exist for the formation of the oxazole ring, a practical approach involves the reaction of ethyl isocyanoacetate with a suitable formylating agent.[4]
Step 2: Hydrazinolysis to this compound
-
To a solution of ethyl 1,3-oxazole-5-carboxylate (1 equivalent) in absolute ethanol, add hydrazine hydrate (80% solution, 3-5 equivalents).
-
The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid is washed with cold ethanol and dried under vacuum to afford this compound as a crystalline solid.
The rationale for using an excess of hydrazine hydrate is to drive the reaction to completion. The choice of ethanol as a solvent is due to the good solubility of the starting ester and the relative insolubility of the product, which facilitates its isolation by precipitation.
II. A Hub of Reactivity: The Chemical Versatility of the Carbohydrazide Moiety
The true power of this compound as a building block lies in the rich and diverse chemistry of the carbohydrazide functional group. This moiety serves as a versatile handle for a plethora of chemical transformations, allowing for the construction of a wide range of derivatives.
A. Formation of Schiff Bases: A Gateway to Diverse Functionality
One of the most fundamental and widely exploited reactions of carbohydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones, commonly known as Schiff bases.[6] This reaction is typically acid-catalyzed and proceeds with high efficiency.
The resulting Schiff bases are not merely inert products; they are valuable intermediates in their own right and often exhibit significant biological activity. The imine (-C=N-) bond and the diverse substituents introduced from the aldehyde or ketone starting material allow for a broad exploration of the chemical space and structure-activity relationships (SAR).
Experimental Protocol: General Synthesis of N'-(substituted benzylidene)-1,3-oxazole-5-carbohydrazides (Schiff Bases)
-
A mixture of this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) is dissolved in absolute ethanol.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 2-4 hours and monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated solid is collected by filtration.
-
The product is washed with ethanol and recrystallized from a suitable solvent to yield the pure Schiff base.
B. Cyclocondensation Reactions: Building New Heterocyclic Architectures
The carbohydrazide moiety is a precursor for the synthesis of various five- and six-membered heterocyclic rings, which are themselves important pharmacophores.
-
1,3,4-Oxadiazoles: Treatment of this compound with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles.[7] Alternatively, reaction with carbon disulfide in a basic medium followed by acidification yields the corresponding 1,3,4-oxadiazole-2-thiol.[4][8]
-
Pyrazoles: Condensation of the carbohydrazide with β-dicarbonyl compounds, such as acetylacetone, provides a straightforward route to pyrazole-oxazole hybrids.[9] These hybrid molecules are of significant interest in medicinal chemistry as they combine the pharmacological properties of both heterocyclic systems.
-
1,2,4-Triazoles: Reaction with isothiocyanates affords a thiosemicarbazide intermediate, which can be cyclized under basic conditions to yield 1,2,4-triazole-thiones.
The following diagram illustrates the key reactive pathways of this compound.
III. The Pharmacological Orchestra: Biological Activities of this compound Derivatives
The true value of this compound as a building block is realized in the diverse and potent biological activities exhibited by its derivatives. The combination of the stable oxazole core and the versatile carbohydrazide linker allows for the precise positioning of various pharmacophoric groups, leading to interactions with a wide range of biological targets.
A. Anticancer Activity
Derivatives of 1,3-oxazole have shown significant promise as anticancer agents, targeting various mechanisms of cancer cell proliferation.[2][3] The introduction of different aryl and heteroaryl moieties through the carbohydrazide linker has led to the discovery of potent cytotoxic agents.
For instance, Schiff bases derived from this compound have been reported to exhibit significant antiproliferative activity against various cancer cell lines.[10][11] The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell survival.
Table 1: Anticancer Activity of Selected 1,3-Oxazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | N'-(4-chlorobenzylidene)-1,3-oxazole-5-carbohydrazide | PC3 (Prostate) | 1.2 | [10] |
| Derivative B | N'-(2-hydroxybenzylidene)-1,3-oxazole-5-carbohydrazide | Bcap37 (Breast) | Moderate Activity | [10] |
| Derivative C | 2-(Furan-2-yl)-5-(1,3-oxazol-5-yl)-1,3,4-oxadiazole | HepG-2 (Liver) | Near Doxorubicin | [12] |
| Derivative D | 5-(1,3-Oxazol-5-yl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione | Hep-2 (Laryngeal) | 60.2 | [11] |
B. Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. The this compound scaffold has proven to be a fertile ground for the discovery of new antimicrobial compounds.
Schiff bases and 1,3,4-oxadiazole derivatives bearing the 1,3-oxazole-5-yl moiety have demonstrated significant activity against a range of pathogenic bacteria and fungi.[13][14][15] The mode of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Schiff Base E | Staphylococcus aureus | 8 | [13] |
| Schiff Base F | Escherichia coli | 16 | [13] |
| 1,3,4-Oxadiazole G | Candida albicans | 31.25 | [13] |
| Thiadiazole Hybrid H | Mycobacterium tuberculosis | 0.6 | [16] |
C. Enzyme Inhibition
The ability to design molecules that selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease. For example, certain benzimidazole-based oxazole analogues have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease.[2] Additionally, pyrazole-oxazole hybrids have been explored as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain, highlighting their potential as agricultural fungicides.[17]
IV. Structure-Activity Relationship (SAR) and Future Perspectives
The wealth of data on the biological activities of this compound derivatives allows for the elucidation of preliminary structure-activity relationships.
-
The Nature of the Aryl Moiety in Schiff Bases: The electronic properties and substitution pattern of the aromatic ring introduced from the aldehyde play a crucial role in determining the biological activity. Electron-withdrawing groups, such as halogens, often enhance antimicrobial and anticancer activity.
-
The Importance of the Linker: The conversion of the carbohydrazide to other heterocyclic rings, such as 1,3,4-oxadiazoles or pyrazoles, significantly modulates the pharmacological profile of the molecule. This highlights the importance of the linker in orienting the key pharmacophoric features in the three-dimensional space of the biological target.
The following workflow illustrates the process of drug discovery starting from this compound.
The future of this compound in medicinal chemistry is bright. Its synthetic accessibility, coupled with the vast chemical space that can be explored through its reactive carbohydrazide handle, ensures its continued relevance as a privileged building block. Future research will likely focus on:
-
The development of novel and more efficient synthetic methodologies for the diversification of the scaffold.
-
The exploration of a wider range of biological targets, including kinases, proteases, and GPCRs.
-
The use of computational modeling and machine learning to guide the rational design of more potent and selective derivatives.
V. References
-
Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Chemical Methodologies. Retrieved from --INVALID-LINK--
-
A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999). Heterocyclic Communications. Retrieved from --INVALID-LINK--
-
Synthesis and Antimicrobial Evaluation of 1,3,4-Oxadiazole bearing Schiff Base Moiety. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. (n.d.). Retrieved from --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from --INVALID-LINK--
-
A Practical Synthesis of 1,3-Oxazole. (2021). ResearchGate. Retrieved from --INVALID-LINK--
-
Novel 1,3,4-oxadiazoles as antitubercular agents with limited activity against drug-resistant tuberculosis. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Green Synthesis of Pyrazole and Oxazole Derivatives. (2018). Journal of Heterocyclic Chemistry. Retrieved from --INVALID-LINK--
-
Discovery of the disubstituted oxazole analogues as a novel class anti-tuberculotic agents against MDR- and XDR-MTB. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--
-
SYNTHESIS OF NOVEL PYRAZOLE, OXAZOLE, AND PYRIDINE DERIVATIVES USING MIXED CHALCONE. (n.d.). Journal of Emerging Technologies and Innovative Research. Retrieved from --INVALID-LINK--
-
Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (2023). MDPI. Retrieved from --INVALID-LINK--
-
Current scenario of 1,3-oxazole derivatives for anticancer activity. (2020). Semantic Scholar. Retrieved from --INVALID-LINK--
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2024). Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. (2022). MDPI. Retrieved from --INVALID-LINK--
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. Retrieved from --INVALID-LINK--
-
Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide. (n.d.). PubMed. Retrieved from --INVALID-LINK--
-
Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some New 1, 3, 4-Oxadiazole, Pyrazole, and Pyrimidine Bearing Thienopyrazole Moieties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. jchemrev.com [jchemrev.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. kthmcollege.ac.in [kthmcollege.ac.in]
- 10. pnrjournal.com [pnrjournal.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents [mdpi.com]
- 13. chemmethod.com [chemmethod.com]
- 14. 1,3-Oxazole synthesis [organic-chemistry.org]
- 15. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 16. Novel 1,3,4-oxadiazoles as antitubercular agents with limited activity against drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In-Silico Exploration of 1,3-Oxazole-5-Carbohydrazide Derivatives: A Technical Guide for Drug Discovery
Introduction: The Therapeutic Potential of 1,3-Oxazole-5-Carbohydrazide Scaffolds
The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for designing novel therapeutic agents. When functionalized with a carbohydrazide group at the 5-position, the resulting this compound derivatives offer a versatile platform for creating diverse chemical libraries with potential applications in treating a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6]
In-silico methodologies have become indispensable in modern drug discovery, providing a rapid and cost-effective means to explore the therapeutic potential of novel chemical entities.[7] By leveraging computational tools, researchers can predict the biological activity, pharmacokinetic properties, and potential toxicity of compounds before their synthesis, thereby streamlining the drug development pipeline and prioritizing the most promising candidates for further experimental validation.[2][7] This technical guide provides an in-depth exploration of the in-silico strategies employed in the study of this compound derivatives, offering a practical framework for researchers, scientists, and drug development professionals.
I. The In-Silico Drug Discovery Workflow: A Strategic Overview
The in-silico investigation of this compound derivatives typically follows a structured workflow designed to systematically evaluate their potential as drug candidates. This workflow integrates various computational techniques to build a comprehensive profile of the compounds' biological and pharmacological properties.
Caption: A generalized workflow for the in-silico study of drug candidates.
II. Target Identification and Validation: Finding the Right Lock
A crucial first step in drug discovery is identifying and validating a biological target, typically a protein, that is implicated in a disease process.[8][9] In-silico target identification methods can significantly expedite this process.
Methodology:
-
Literature and Database Mining: Systematically search databases such as the Protein Data Bank (PDB), DrugBank, and the Therapeutic Target Database (TTD) to identify potential targets for the disease of interest.
-
Transcriptomic and Proteomic Data Analysis: Analyze gene and protein expression data from diseased and healthy tissues to identify differentially expressed proteins that could serve as therapeutic targets.
-
Pathway Analysis: Utilize tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to understand the biological pathways in which potential targets are involved, ensuring that modulating the target's activity will have the desired therapeutic effect.
-
Druggability Assessment: Once a target is identified, assess its "druggability" – the likelihood that its function can be modulated by a small molecule.[8] Tools like DoGSiteScorer and PockDrug can predict the presence of binding pockets with suitable physicochemical properties for drug binding.
III. Molecular Docking: Predicting the "Handshake"
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[10] It is instrumental in understanding the binding mode of this compound derivatives and estimating their binding affinity to a target protein.[11][12]
Causality Behind Experimental Choices: The choice of docking software and scoring function is critical for obtaining reliable results. AutoDock Vina is a widely used and validated open-source tool known for its speed and accuracy.[13] The selection of the search space within the protein (the "docking box") should be based on the known location of the active site or allosteric sites, often identified from the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.[10]
Protocol for Molecular Docking using AutoDock Vina:
-
Receptor Preparation:
-
Download the 3D structure of the target protein from the PDB.
-
Remove water molecules, co-factors, and any existing ligands from the protein structure using software like PyMOL or UCSF Chimera.[14]
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms using AutoDockTools (ADT).[14]
-
Save the prepared receptor in the PDBQT file format.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Gasteiger charges and define rotatable bonds for the ligand using ADT.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the search space for docking by creating a grid box that encompasses the active site of the receptor. The coordinates for the grid box can be determined from the position of a co-crystallized ligand or by using binding site prediction tools.
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor, ligand, and grid box parameters.
-
-
Analysis of Results:
-
Analyze the docking results, focusing on the binding energy (affinity) and the binding pose of the ligand in the active site.[3][11] More negative binding energies generally indicate a stronger binding affinity.[11]
-
Visualize the protein-ligand interactions using software like Discovery Studio or PyMOL to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[12]
-
Caption: A step-by-step workflow for molecular docking.
IV. Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time.[15][16] This allows for a more realistic assessment of the stability of the protein-ligand complex and the energetics of binding.[17]
Causality Behind Experimental Choices: The choice of force field is paramount for accurate MD simulations.[18] For biomolecular systems, force fields like AMBER and CHARMM are widely used and have been extensively validated.[19][20] The length of the simulation is also a critical parameter; longer simulations provide a more thorough sampling of the conformational space but are computationally more expensive.
Protocol for Molecular Dynamics Simulations using GROMACS:
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Place the complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).
-
Solvate the system with a suitable water model (e.g., TIP3P or SPC/E).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (isothermal-isochoric) equilibration: Heat the system to the desired temperature while keeping the volume constant.
-
NPT (isothermal-isobaric) equilibration: Bring the system to the desired pressure while maintaining a constant temperature.
-
-
-
Production Run:
-
Run the production MD simulation for the desired length of time (e.g., 100 ns or longer).
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex.[21][22] Key analyses include:
-
Root Mean Square Deviation (RMSD): To evaluate the conformational stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand.
-
Binding Free Energy Calculations (e.g., MM/PBSA): To obtain a more accurate estimation of the binding affinity.
-
-
V. ADMET Prediction: Assessing Drug-Likeness
A promising drug candidate must not only be effective but also safe and have favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to assess the "drug-likeness" of compounds in the early stages of discovery.[2]
Causality Behind Experimental Choices: Web-based tools like SwissADME and admetSAR are popular choices for ADMET prediction due to their user-friendly interfaces and comprehensive analysis.[2][23] These tools implement various predictive models based on large datasets of known drugs and experimental data.
Protocol for ADMET Prediction using SwissADME:
-
Input Molecule:
-
Provide the 2D structure of the this compound derivative in a supported format (e.g., SMILES).
-
-
Run Prediction:
-
Submit the structure to the SwissADME server for analysis.
-
-
Analyze Results:
Table 1: Key ADMET Parameters and Their Significance
| Parameter | Desired Range/Value | Significance |
| Molecular Weight | < 500 g/mol | Affects absorption and distribution. |
| LogP (Lipophilicity) | -0.4 to +5.6 | Influences solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and membrane permeability. |
| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with oral bioavailability. |
| GI Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| BBB Permeability | Yes/No | Predicts whether the compound can cross the blood-brain barrier. |
VI. Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Activity
QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[26][27] A robust QSAR model can be used to predict the activity of newly designed this compound derivatives and guide their optimization.
Causality Behind Experimental Choices: The quality of a QSAR model is highly dependent on the quality and diversity of the training set data.[27] The choice of molecular descriptors (physicochemical, topological, or 3D) and the statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) will influence the predictive power of the model.[28]
Protocol for 2D-QSAR Modeling:
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 or MIC values).
-
Convert the biological activity data to a logarithmic scale (e.g., pIC50).
-
Divide the dataset into a training set for model building and a test set for model validation.
-
-
Descriptor Calculation:
-
Calculate a variety of 2D molecular descriptors for each compound in the dataset using software like PaDEL-Descriptor or Dragon.
-
-
Model Building:
-
Use a statistical method to build a QSAR model that correlates the calculated descriptors with the biological activity of the compounds in the training set.
-
-
Model Validation:
-
Validate the QSAR model using both internal (e.g., cross-validation) and external (using the test set) validation techniques to assess its statistical significance and predictive ability. Key statistical parameters include the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predictive R² (pred_R²).
-
VII. Conclusion and Future Perspectives
The in-silico methodologies outlined in this guide provide a powerful and integrated approach for the systematic investigation of this compound derivatives as potential therapeutic agents. By combining techniques such as molecular docking, molecular dynamics simulations, ADMET prediction, and QSAR modeling, researchers can gain valuable insights into the structure-activity relationships, binding mechanisms, and drug-like properties of these compounds. This computational framework not only accelerates the hit identification and lead optimization phases of drug discovery but also fosters a more rational and resource-efficient approach to the development of novel therapeutics. As computational power and algorithmic sophistication continue to advance, the role of in-silico studies in shaping the future of medicine is set to expand even further.
References
- 1. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 2. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Virtual Screening in Bioprospecting: Facts, Shifts, and Perspectives to Explore the Chemo-Structural Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2412.11137] Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners [arxiv.org]
- 8. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 14. medium.com [medium.com]
- 15. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development | MDPI [mdpi.com]
- 16. Molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 19. Molecular Dynamics Simulation: A Step-by-Step Tutorial - Omics tutorials [omicstutorials.com]
- 20. Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bahargroup.org [bahargroup.org]
- 22. userguide.mdanalysis.org [userguide.mdanalysis.org]
- 23. scribd.com [scribd.com]
- 24. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. xisdxjxsu.asia [xisdxjxsu.asia]
- 26. neovarsity.org [neovarsity.org]
- 27. scribd.com [scribd.com]
- 28. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]
Review of the synthetic routes to 1,3-Oxazole-5-carbohydrazide.
An In-Depth Technical Guide to the Synthetic Routes of 1,3-Oxazole-5-Carbohydrazide
Introduction
The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active molecules. Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a cornerstone in medicinal chemistry.[1] When functionalized with a carbohydrazide group at the 5-position, the resulting this compound becomes a highly versatile building block. The hydrazide moiety serves as a key synthon for constructing more complex heterocyclic systems, such as 1,3,4-oxadiazoles or pyrazoles, and acts as a potent hydrogen bonding component, enhancing drug-receptor interactions.[2][3] This guide provides a comprehensive review of the primary synthetic strategies for preparing this compound, offering field-proven insights for researchers, chemists, and professionals in drug development.
Core Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound is most effectively approached through a two-stage strategy. The core logic involves first constructing the oxazole ring with a stable, easily convertible functional group at the C5 position, followed by the transformation of this group into the desired carbohydrazide. The most common and practical precursor is an ester, typically an ethyl or methyl carboxylate.
This retrosynthetic analysis simplifies the synthetic challenge into two well-defined objectives:
-
Formation of a 1,3-Oxazole-5-carboxylate intermediate.
-
Hydrazinolysis of the ester to yield the final carbohydrazide.
The following diagram illustrates this overarching workflow.
Caption: Overall Retrosynthetic and Forward Synthesis Strategy.
Part I: Synthesis of the 1,3-Oxazole-5-carboxylate Intermediate
The formation of the oxazole ring is the critical step, and several methods have been developed. The choice of method often depends on the availability of starting materials and the desired substitution pattern at other positions of the oxazole ring.
Route A: Direct Synthesis from Carboxylic Acids and Isocyanoacetates
This modern approach is highly efficient for creating 4,5-disubstituted oxazoles directly from readily available starting materials.[4] The reaction proceeds by activating a carboxylic acid, which then reacts with an alkyl isocyanoacetate (e.g., ethyl isocyanoacetate). The carboxylic acid provides the C2 atom (and its substituent), while the isocyanoacetate provides the C4 and C5 atoms, along with the crucial ester functionality at C5.
Mechanism Insight: The process begins with the in-situ activation of the carboxylic acid. A common method involves using a reagent like a triflylpyridinium salt, which reacts with the acid to form a highly reactive acylpyridinium salt. This intermediate is then attacked by the deprotonated isocyanoacetate. The subsequent cyclization and dehydration yield the stable aromatic oxazole ring.[4]
Caption: Key steps in the synthesis from carboxylic acids.
Experimental Protocol (General):
-
To a solution of the chosen carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add the activating reagent (e.g., DMAP-Tf, 1.3 eq) and a base (1.5 eq).
-
Add the alkyl isocyanoacetate (1.2 eq) to the mixture.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically purified directly via silica gel chromatography to yield the desired 4,5-disubstituted oxazole.[4]
Route B: The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a classic and powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] To adapt this for our target, one would conceptually need a TosMIC reagent bearing an ester group, or an aldehyde that could be converted to the desired functionality post-cyclization. The direct use of an aldehyde and standard TosMIC is the most common application, yielding a 5-substituted oxazole where the substituent comes from the aldehyde.[5]
Mechanism Insight: The reaction proceeds via a base-catalyzed [3+2] cycloaddition. The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes cyclization to form an oxazoline. Subsequent elimination of the tosyl group (as p-toluenesulfinic acid) leads to the formation of the aromatic oxazole ring.[5]
Route C: Robinson-Gabriel and Related Cyclodehydration Methods
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles.[7] While a foundational method, engineering it to specifically place a carboxylate group at the C5 position requires a carefully substituted 2-acylamino ketone precursor, which may itself require a multi-step synthesis. This makes it a less direct route compared to the modern methods described above.
Part II: Hydrazinolysis of the Ester Intermediate
Once the ethyl 1,3-oxazole-5-carboxylate intermediate is secured, its conversion to the final carbohydrazide is a straightforward and typically high-yielding step. This transformation is a classic nucleophilic acyl substitution reaction.
Mechanism Insight: Hydrazine (or its hydrate) is a potent nucleophile due to the alpha effect. It attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, eliminating the ethoxide (or methoxide) leaving group to form the stable carbohydrazide product. The reaction is often driven to completion by using an excess of hydrazine hydrate and heating.[8]
Caption: Standard workflow for the hydrazinolysis step.
Detailed Experimental Protocol: Hydrazinolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend or dissolve the ethyl 1,3-oxazole-5-carboxylate (1.0 eq) in a suitable alcohol, such as absolute ethanol.[9][10]
-
Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 1 to 12 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ester spot.[10][11]
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The carbohydrazide product, being less soluble, will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol or diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Dry the purified this compound under vacuum to obtain the final product, which is typically a stable crystalline solid.
Data Summary: Comparison of Synthetic Routes
The following table summarizes the key aspects of the primary routes for synthesizing the 1,3-oxazole-5-carboxylate intermediate, which is the pivotal step in the overall synthesis.
| Route | Key Reactants | Key Features | Advantages | Disadvantages |
| Route A | Carboxylic Acid + Ethyl Isocyanoacetate | Direct C2-C4/C5 bond formation | High convergence; Broad substrate scope; Uses readily available starting materials.[4] | Requires specific activating reagents; Stoichiometric byproducts. |
| Route B | Aldehyde + TosMIC | Classic method for 5-substituted oxazoles | Well-established; Tolerant of many functional groups.[5][12] | May not directly install the C5-ester; TosMIC can be malodorous. |
| Route C | 2-Acylamino Ketone | Cyclodehydration | Foundational method | Precursor synthesis can be lengthy; May require harsh dehydrating conditions.[7] |
Conclusion
The synthesis of this compound is most reliably and efficiently achieved via a two-stage process: the initial construction of a 1,3-oxazole-5-carboxylate followed by its hydrazinolysis. For the ring-forming step, the direct synthesis from carboxylic acids and isocyanoacetates (Route A) represents the most modern and convergent strategy, offering significant advantages in terms of efficiency and starting material accessibility. The subsequent hydrazinolysis is a robust and high-yielding transformation that is broadly applicable. This strategic combination of a convergent ring synthesis followed by a reliable functional group interconversion provides a powerful and practical pathway for accessing this valuable heterocyclic building block for applications in drug discovery and materials science.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. jocpr.com [jocpr.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 5-((1E)-1-{(E)-2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl)-3-methyl-1,2-oxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
Methodological & Application
Application Note: A Validated, Step-by-Step Protocol for the Synthesis of 1,3-Oxazole-5-carbohydrazide
Abstract
1,3-Oxazole-5-carbohydrazide is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a wide array of pharmacologically active agents. This application note provides a comprehensive, two-step protocol for its synthesis, commencing with the formation of ethyl 1,3-oxazole-5-carboxylate via the Van Leusen oxazole synthesis, followed by its conversion to the target carbohydrazide through hydrazinolysis. This guide is designed for researchers and scientists, offering detailed procedural steps, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis. Each step is supported by established chemical principles and authoritative references, ensuring scientific integrity and trustworthiness.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1] this compound, in particular, is a versatile intermediate.[2] Its hydrazide moiety acts as a reactive handle for derivatization, enabling its incorporation into more complex molecules such as 1,3,4-oxadiazoles, pyrazoles, and Schiff bases, which are themselves important pharmacophores.[3][4]
The synthetic strategy detailed herein is a robust and logical sequence designed for clarity and efficiency. It begins with the construction of the oxazole ring system and concludes with the functional group interconversion of an ester to the desired hydrazide.
Overall Synthetic Workflow
The synthesis is executed in two primary stages:
-
Part A: Synthesis of Ethyl 1,3-oxazole-5-carboxylate. This intermediate is prepared using the Van Leusen oxazole synthesis, a powerful C-C and C-O bond-forming reaction.[5][6]
-
Part B: Synthesis of this compound. The target compound is obtained via the nucleophilic acyl substitution of the ethyl ester intermediate with hydrazine hydrate.
Caption: Overall two-step synthetic workflow.
Materials and Equipment
| Reagents and Solvents | Equipment |
| Ethyl glyoxylate (50% solution in Toluene) | Round-bottom flasks (various sizes) |
| p-Toluenesulfonylmethyl isocyanide (TosMIC) | Magnetic stirrer with heating mantle |
| Potassium carbonate (K₂CO₃), anhydrous | Reflux condenser |
| Methanol (MeOH), anhydrous | Dropping funnel |
| Hydrazine hydrate (N₂H₄·H₂O), 80% solution | Ice bath |
| Ethanol (EtOH), absolute | Rotary evaporator |
| Dichloromethane (DCM) | Buchner funnel and filter paper |
| Ethyl acetate (EtOAc) | Thin-layer chromatography (TLC) plates |
| Hexanes | Glassware for extraction and filtration |
| Sodium sulfate (Na₂SO₄), anhydrous | NMR spectrometer, Mass spectrometer, Melting point apparatus |
Experimental Protocol: Part A - Synthesis of Ethyl 1,3-Oxazole-5-carboxylate
This procedure employs the Van Leusen reaction, which constructs the 5-substituted oxazole ring from an aldehyde and TosMIC.[7][8] TosMIC serves as a "C2N1" synthon, providing two atoms for the oxazole ring.[6]
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Ethyl glyoxylate (50% in Toluene) | 102.09 | 4.08 g | 20.0 | 1.0 |
| TosMIC | 195.24 | 4.30 g | 22.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.91 g | 50.0 | 2.5 |
| Anhydrous Methanol | - | 200 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonylmethyl isocyanide (TosMIC) (4.30 g, 22.0 mmol) and anhydrous potassium carbonate (6.91 g, 50.0 mmol).
-
Solvent Addition: Add 200 mL of anhydrous methanol to the flask. Stir the resulting suspension at room temperature.
-
Expert Insight: Potassium carbonate is an effective base for deprotonating the acidic methylene group of TosMIC, forming the nucleophilic anion required for the initial attack on the aldehyde.[9] Methanol serves as the solvent and also facilitates the elimination of the tosyl group in the final step of the mechanism.[10]
-
-
Aldehyde Addition: In a dropping funnel, place the ethyl glyoxylate solution (4.08 g, 20.0 mmol). Add this solution dropwise to the stirred suspension over 15-20 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes).
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add 100 mL of water and 100 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel and extract. Separate the layers and extract the aqueous layer two more times with 50 mL portions of DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure ethyl 1,3-oxazole-5-carboxylate as a solid.
Mechanism of Van Leusen Oxazole Synthesis
The reaction proceeds via a deprotonation-addition-cyclization-elimination cascade.
Caption: Key stages of the Van Leusen reaction mechanism.
Experimental Protocol: Part B - Synthesis of this compound
This step involves a classic nucleophilic acyl substitution, where the nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This reaction, known as hydrazinolysis, is a standard method for converting esters to hydrazides.[11][12]
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Ethyl 1,3-oxazole-5-carboxylate | 141.12 | 2.82 g | 20.0 | 1.0 |
| Hydrazine Hydrate (80%) | 50.06 | 3.75 mL | ~60.0 | 3.0 |
| Absolute Ethanol | - | 100 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 1,3-oxazole-5-carboxylate (2.82 g, 20.0 mmol) in 100 mL of absolute ethanol.
-
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (3.75 mL, ~60.0 mmol) dropwise at room temperature.
-
Expert Insight: A molar excess of hydrazine is used to drive the reaction to completion and minimize potential side reactions. Ethanol is an ideal solvent as it solubilizes the starting ester and is compatible with the polar nucleophile.
-
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. The formation of a white precipitate may be observed as the reaction progresses.
-
Product Isolation: After the reaction period, cool the flask first to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the collected white solid under vacuum to obtain the final product, this compound. The product is often of high purity and may not require further purification.
Mechanism of Hydrazinolysis
The conversion is a two-step nucleophilic acyl substitution: addition of the nucleophile followed by elimination of the leaving group.
Caption: Mechanism of ester to hydrazide conversion.
Safety Precautions
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Methanol, ethanol, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.
-
Potassium Carbonate: While not highly hazardous, it can cause irritation. Avoid creating dust.
Troubleshooting
-
Low Yield in Part A: Ensure all reagents and solvents are anhydrous, as water can interfere with the base and reactants. Confirm the quality of the ethyl glyoxylate, which can polymerize on storage.
-
Incomplete Reaction in Part B: If the reaction stalls, extend the reflux time. Ensure a sufficient excess of hydrazine hydrate is used.
-
Product Oily/Not Precipitating in Part B: If the product does not precipitate upon cooling, the solvent volume may be too high. Carefully concentrate the solution on a rotary evaporator and attempt cooling and crystallization again.
Conclusion
This application note details a reliable and efficient two-step synthesis of this compound. By employing the Van Leusen reaction for the core ring formation and a subsequent straightforward hydrazinolysis, this protocol provides a practical route to a valuable heterocyclic intermediate. The inclusion of mechanistic rationales and procedural insights aims to empower researchers to successfully implement and adapt this synthesis for applications in drug discovery and materials science.
References
- 1. ijmpr.in [ijmpr.in]
- 2. This compound | C4H5N3O2 | CID 53277862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 4. Synthesis of new 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide derivatives [epubl.ktu.edu]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. sciforum.net [sciforum.net]
- 10. Van Leusen Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Hydrazone Derivatives from 1,3-Oxazole-5-carbohydrazide
Introduction: The Significance of the Oxazole-Hydrazone Scaffold in Medicinal Chemistry
The synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of modern drug discovery. Among the vast array of heterocyclic compounds, the 1,3-oxazole nucleus and the hydrazone moiety have independently garnered significant attention from medicinal chemists. Oxazole derivatives are integral components of numerous biologically active natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2] The unique electronic and structural features of the oxazole ring allow it to act as a versatile scaffold in the design of new therapeutic agents.[3][4]
Similarly, the hydrazone functional group (-CO-NH-N=CH-) is a recognized pharmacophore, contributing to the biological activity of a diverse range of compounds.[5][6] Molecules incorporating a hydrazone linker are known to possess antimicrobial, anticonvulsant, analgesic, and antitumor activities.[7] The hybridization of the 1,3-oxazole ring with the hydrazone moiety into a single molecular framework presents a compelling strategy for the development of new drug candidates with potentially enhanced or novel pharmacological profiles. This application note provides a detailed protocol for the synthesis of hydrazone derivatives from 1,3-oxazole-5-carbohydrazide, a key intermediate in the generation of a library of potential bioactive compounds.
General Reaction Scheme
The synthesis of hydrazone derivatives from this compound is a condensation reaction. The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic hydrazone linkage (a Schiff base). The reaction is typically catalyzed by a small amount of acid.
Caption: General reaction for the synthesis of hydrazone derivatives.
Experimental Protocols
Part 1: Synthesis of the Starting Material: this compound
The starting material, this compound, is typically prepared in a two-step sequence from a suitable precursor, such as ethyl 1,3-oxazole-5-carboxylate.
Step 1: Synthesis of Ethyl 1,3-Oxazole-5-carboxylate (Representative Procedure)
The synthesis of the oxazole ring can be achieved through various methods, such as the Van Leusen reaction. A general procedure is outlined below.
-
Materials:
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
An appropriate aldehyde
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenesulfonylmethyl isocyanide (1.0 eq) and the desired aldehyde (1.0 eq) in methanol.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the reaction mixture at reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 1,3-oxazole-5-carboxylate.
-
Step 2: Conversion to this compound
This step involves the hydrazinolysis of the corresponding ester.
-
Materials:
-
Ethyl 1,3-oxazole-5-carboxylate
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
-
Procedure:
-
Dissolve ethyl 1,3-oxazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (3-5 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The solid product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure carbohydrazide.
-
Part 2: General Protocol for the Synthesis of Hydrazone Derivatives
This protocol describes the condensation reaction between this compound and various aromatic or heteroaromatic aldehydes.
-
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20-30 mL). Gentle warming may be required to achieve complete dissolution.
-
To this solution, add the corresponding aldehyde or ketone (1.0-1.1 eq).
-
Add 2-3 drops of glacial acetic acid as a catalyst. The acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. The reaction progress should be monitored by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1).
-
After the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), cool the mixture to room temperature.
-
The solid hydrazone derivative that precipitates upon cooling is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure hydrazone derivative.
-
Dry the purified product in a vacuum oven.
-
Characterization of Hydrazone Derivatives
The synthesized hydrazone derivatives should be characterized using standard analytical techniques to confirm their structure and purity.
| Technique | Purpose | Expected Observations |
| Thin Layer Chromatography (TLC) | To monitor the reaction progress and assess the purity of the final product. | A single spot for the purified compound with a different Rf value from the starting materials. |
| Melting Point (m.p.) | To determine the purity of the synthesized compound. | A sharp and well-defined melting point range. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Presence of characteristic absorption bands for N-H (amide), C=O (amide), C=N (hydrazone), and C-O-C (oxazole ring) stretching vibrations.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed structure of the molecule. | Characteristic chemical shifts for the protons and carbons of the oxazole ring, the hydrazone moiety, and the substituted aromatic/aliphatic groups. The presence of a singlet for the -N=CH- proton is a key indicator of hydrazone formation. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target hydrazone derivative. |
Applications and Future Perspectives
The synthesized library of 1,3-oxazole-based hydrazone derivatives can be screened for a variety of biological activities, including but not limited to:
-
Antimicrobial Activity: Evaluation against a panel of pathogenic bacteria and fungi.[5][6]
-
Anticancer Activity: Screening against various cancer cell lines to determine their cytotoxic potential.
-
Anti-inflammatory Activity: In vitro and in vivo assays to assess their potential to modulate inflammatory pathways.
The structural diversity introduced by varying the aldehyde or ketone reactant allows for the exploration of structure-activity relationships (SAR), which is crucial for the rational design of more potent and selective drug candidates. Further optimization of the lead compounds can be achieved through computational studies and further chemical modifications.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. ijper.org [ijper.org]
- 3. chemmethod.com [chemmethod.com]
- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
Experimental procedure for the condensation of 1,3-Oxazole-5-carbohydrazide with aromatic aldehydes.
Application Note & Protocol
Topic: A Robust Protocol for the Synthesis of Novel Schiff Bases via Condensation of 1,3-Oxazole-5-carbohydrazide with Aromatic Aldehydes
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of Schiff bases (or hydrazones) by condensing a hydrazide-functionalized oxazole with various aromatic aldehydes is a highly efficient and versatile strategy for generating extensive compound libraries for drug discovery screening. This document provides a detailed, field-tested protocol for this condensation reaction, grounded in established chemical principles. It explains the causality behind procedural choices, offering a robust methodology that can be adapted for a wide range of aromatic aldehydes.
Reaction Principle & Mechanism
The core of this synthesis is the acid-catalyzed condensation reaction between the terminal nitrogen of the hydrazide group (-CONHNH₂) and the electrophilic carbonyl carbon of the aldehyde (-CHO). The reaction proceeds via a nucleophilic addition-elimination mechanism to form a stable azomethine (-CH=N-) linkage, yielding the corresponding N-aroylidenehydrazino-oxazole derivative.
Mechanism Breakdown:
-
Protonation of Aldehyde: The acid catalyst (e.g., glacial acetic acid) protonates the carbonyl oxygen of the aromatic aldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the this compound attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (H₂O). Subsequent elimination of a water molecule and a proton results in the formation of the stable carbon-nitrogen double bond (azomethine group) of the final Schiff base product.
This mechanism is a classic example of acid-catalyzed imine formation, widely documented in organic chemistry literature.
Caption: Figure 1. Acid-catalyzed condensation mechanism.
Detailed Experimental Protocol
This protocol is a general method that has proven effective for a variety of substituted aromatic aldehydes. Adjustments may be necessary based on the specific reactivity of the chosen aldehyde.
Materials & Reagents
-
Hydrazide: this compound
-
Aldehydes: Substituted Aromatic Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Solvent: Absolute Ethanol (or Methanol)
-
Catalyst: Glacial Acetic Acid
-
Monitoring: TLC plates (Silica gel 60 F₂₅₄)
-
Mobile Phase: Ethyl acetate:Hexane (e.g., 7:3 v/v, adjust as needed)
-
Purification: Appropriate solvent for recrystallization (e.g., Ethanol, DMF, Dioxane)
Step-by-Step Synthesis Procedure
-
Reagent Preparation (Stoichiometry):
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 1.0 mmol, 1.0 eq) in absolute ethanol (20-30 mL). Gentle warming may be required to achieve complete dissolution.
-
Rationale: Ethanol is a common solvent as it effectively dissolves the reactants and the resulting product often has lower solubility upon cooling, aiding in crystallization.
-
Add the selected aromatic aldehyde (1.0 mmol, 1.0 eq) to the solution. An equimolar ratio is standard for this reaction.
-
-
Catalyst Addition:
-
To the stirred solution, add 2-3 drops of glacial acetic acid.
-
Rationale: The acid acts as a catalyst, accelerating the reaction by activating the aldehyde carbonyl group as detailed in the mechanism (Section 2). While the reaction can proceed without a catalyst, it is often significantly slower.
-
-
Reaction & Monitoring:
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Rationale: Heating provides the necessary activation energy, increasing the rate of reaction. Refluxing ensures the reaction can be maintained at a constant, elevated temperature without loss of solvent.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Spot the initial reaction mixture and the ongoing reaction at 30-60 minute intervals. The disappearance of the starting material spots and the appearance of a new, single product spot indicates reaction completion. Reaction times typically range from 2 to 6 hours.
-
-
Product Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution upon cooling.
-
If no precipitate forms, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into a beaker containing ice-cold water (approx. 100 mL) with stirring. This will cause the crude solid product to precipitate.
-
Rationale: The synthesized Schiff bases are typically organic compounds with low solubility in water. Pouring the reaction mixture into water is a standard method for precipitating the crude product.
-
Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any residual acid and other water-soluble impurities.
-
-
Purification & Drying:
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture.
-
Rationale: Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dry the purified crystalline product in a vacuum oven at 50-60 °C to a constant weight.
-
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of a strong absorption band for the azomethine group (C=N) typically in the range of 1575-1650 cm⁻¹ and the N-H stretching vibration around 3100-3300 cm⁻¹. The characteristic C=O stretch of the starting aldehyde (around 1700 cm⁻¹) should be absent.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most characteristic signal is a singlet for the azomethine proton (-N=CH-) which typically appears in the δ 8.0-9.0 ppm range. Signals corresponding to the oxazole ring and the substituted aromatic ring should also be present.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound by identifying the molecular ion peak (M⁺).
Experimental Workflow & Data
The entire process, from setup to analysis, follows a logical and streamlined workflow.
Caption: Figure 2. Overall experimental workflow.
Table 1: Reaction Parameters for Various Aromatic Aldehydes
| Aldehyde Substituent (Ar-) | Catalyst | Solvent | Reflux Time (h) | Typical Yield (%) | Notes |
| H- (Benzaldehyde) | Acetic Acid | Ethanol | ~3 | 85-95% | Standard reaction. |
| 4-Cl (Electron-withdrawing) | Acetic Acid | Ethanol | ~2-3 | 90-98% | Reaction is often faster due to increased electrophilicity of the carbonyl carbon. |
| 4-NO₂ (Strongly e⁻-withdrawing) | Acetic Acid | Ethanol | ~2 | >95% | Typically a very fast and high-yielding reaction. |
| 4-OCH₃ (Electron-donating) | Acetic Acid | Ethanol | ~4-6 | 80-90% | Reaction may be slower as the electron-donating group reduces the carbonyl carbon's electrophilicity. |
| 4-N(CH₃)₂ (Strongly e⁻-donating) | Acetic Acid | Ethanol | ~5-7 | 75-85% | Requires longer reaction times for completion. |
Safety & Handling
-
General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazides: Hydrazides and their derivatives can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Aldehydes: Many aldehydes are irritants and sensitizers. Handle them in a fume hood.
-
Solvents: Ethanol and methanol are flammable. Keep them away from ignition sources.
Application Notes & Protocols: 1,3-Oxazole-5-Carbohydrazide as a Scaffold for Novel Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini
Introduction: The Strategic Value of the Oxazole-Carbohydrazide Synthon
The pursuit of novel antimicrobial agents is a critical endeavor in modern medicinal chemistry, driven by the escalating threat of drug-resistant pathogens. Within the vast landscape of heterocyclic chemistry, the 1,3-oxazole nucleus stands out as a "privileged scaffold." Its five-membered aromatic structure, containing both oxygen and nitrogen, is a key feature in numerous natural products and synthetic drugs, conferring a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The substitution pattern on the oxazole ring is pivotal in defining its therapeutic efficacy.
This guide focuses on 1,3-oxazole-5-carbohydrazide , a versatile starting material that combines the stable oxazole core with the highly reactive carbohydrazide moiety (-CONHNH₂). The carbohydrazide group is an exceptional chemical handle, serving as a nucleophilic synthon for the construction of a diverse array of other heterocyclic systems.[2] By leveraging this reactivity, researchers can efficiently generate libraries of novel compounds, including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles—all classes renowned for their potent antimicrobial activities.[3][4][5]
The rationale behind this strategy is twofold:
-
Molecular Hybridization: To fuse the pharmacologically significant oxazole ring with other proven antimicrobial heterocycles.
-
Structural Diversity: To create a wide range of derivatives by modifying substituents on the newly formed rings, enabling extensive Structure-Activity Relationship (SAR) studies.
This document provides detailed, field-tested protocols for the synthesis of these derivatives from this compound and discusses their potential as next-generation antimicrobial agents.
Core Synthetic Strategies: A Workflow Overview
The this compound scaffold is a central precursor that can be readily diversified into at least three major classes of potential antimicrobial compounds. The overall synthetic workflow is depicted below. Each pathway offers a distinct route to novel chemical entities with unique pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide - World Scientific News [worldscientificnews.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 1,3-Oxazole-5-Carbohydrazide for the Synthesis of Novel Anticancer Agents
Introduction: The Privileged Scaffold in Oncology Research
In the relentless pursuit of more effective cancer therapies, medicinal chemists continuously seek out "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. The 1,3-oxazole ring is one such versatile heterocyclic compound.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects against various cancer cell lines, even those exhibiting multidrug resistance.[1] The incorporation of a carbohydrazide moiety at the 5-position of the oxazole ring creates a highly reactive and versatile starting material, 1,3-Oxazole-5-carbohydrazide. This intermediate serves as a crucial building block for synthesizing a diverse library of compounds, including Schiff bases, 1,3,4-oxadiazoles, pyrazoles, and other complex heterocycles with significant potential in oncology.[4][5][6]
This guide provides an in-depth exploration of synthetic strategies and protocols for developing novel anticancer agents from this key starting material. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, grounded in established scientific principles.
Core Synthetic Strategies & Methodologies
The hydrazide group (-CONHNH₂) of this compound is a potent nucleophile, making it an ideal handle for constructing larger, more complex molecules. The primary synthetic routes leverage this reactivity to form new heterocyclic systems.
Strategy 1: Synthesis of Schiff Bases via Condensation
The reaction of the terminal amine of the hydrazide with an aldehyde or ketone is a fundamental and efficient method for generating hydrazone (Schiff base) derivatives. This reaction is often catalyzed by a few drops of acid and can be performed under mild conditions, including microwave irradiation to accelerate the process.[7][8][9]
Scientific Rationale: Schiff bases are valuable intermediates and have shown intrinsic biological activity. The formation of the C=N (imine) bond introduces a critical pharmacophore that can interact with biological targets. Furthermore, the aromatic aldehyde or ketone used in the condensation can be varied extensively, allowing for the rapid generation of a diverse library of compounds to probe structure-activity relationships (SAR).
Protocol 1: General Synthesis of 1,3-Oxazole-Based Schiff Bases
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.0 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction:
-
Conventional Heating: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Microwave Irradiation: Alternatively, expose the mixture to microwave irradiation at 270-300W for 3-5 minutes.[8]
-
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The resulting solid precipitate is the Schiff base product.
-
Purification: Filter the solid, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain the purified product.
-
Characterization: Confirm the structure of the synthesized Schiff base using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum and a singlet for the -N=CH- proton in the ¹H-NMR spectrum.
Strategy 2: Cyclization to 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[4][10][11] They can be synthesized from carbohydrazides through various cyclization reactions. One common method involves the reaction of the hydrazide with an acyl chloride or anhydride, followed by dehydrative cyclization.
Scientific Rationale: The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. This five-membered ring system is rigid and planar, providing a defined orientation for substituents to interact with target proteins.[11]
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
-
Intermediate Formation: In a flask, react this compound (1.0 mmol) with a substituted acyl chloride (1.0 mmol) in a suitable solvent like pyridine or dioxane at 0°C. Stir for 2-4 hours to form the N,N'-diacylhydrazine intermediate.
-
Cyclization: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise to the mixture at 0°C.
-
Reaction: Gently reflux the reaction mixture for 5-8 hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid that precipitates is the crude 1,3,4-oxadiazole derivative.
-
Isolation and Purification: Filter the solid, wash thoroughly with water to remove any acid, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure product.
-
Characterization: Confirm the structure via spectroscopic methods. The disappearance of the N-H protons of the hydrazide and the formation of the C-O-C linkage in the oxadiazole ring are key indicators of successful synthesis.
Strategy 3: Synthesis of Pyrazole Derivatives
Pyrazole derivatives are another class of nitrogen-containing heterocyclic compounds that have been extensively explored as anticancer agents, with some acting as inhibitors of key kinases like EGFR.[5][12][13] A common route to pyrazoles involves the reaction of a hydrazide with a 1,3-dicarbonyl compound or its equivalent.
Scientific Rationale: The pyrazole scaffold provides a versatile platform for creating compounds that can act as hinge-binding motifs in kinase inhibition. The substitution pattern on the pyrazole ring can be tailored to enhance potency and selectivity against specific cancer-related targets.[5][12]
Protocol 3: Synthesis of 1,3-Oxazole-Substituted Pyrazoles
-
Reagent Preparation: Dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.
-
Addition of Dicarbonyl: Add a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate (1.0 mmol), to the solution.
-
Reaction: Reflux the mixture for 8-12 hours. The reaction progress should be monitored by TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. A solid precipitate will form.
-
Purification: Filter the solid, wash with water, and then with a saturated solution of sodium bicarbonate to neutralize excess acid. Dry the crude product and recrystallize from ethanol or a similar solvent.
-
Characterization: Analyze the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the formation of the pyrazole ring.
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways starting from the core this compound intermediate.
Caption: Synthetic pathways from this compound.
In Vitro Biological Evaluation: Assessing Anticancer Activity
Once a library of compounds has been synthesized, the crucial next step is to evaluate their anticancer efficacy.[14] The in vitro cytotoxicity assay is a fundamental first-line screening method.[15][16]
Scientific Rationale: The primary goal of in vitro screening is to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). This value is a critical measure of a compound's potency and allows for direct comparison between different derivatives.[14][15] A panel of cancer cell lines from different tissue origins should be used to assess the spectrum of activity.[17]
Protocol 4: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.[17]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[15][17]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds (e.g., from 0.1 to 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[17]
-
Incubation: Incubate the plates for 48 hours.[15]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value for each compound by plotting cell viability against compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.[15]
Data Presentation and Interpretation
The results from the synthetic and biological evaluations should be presented clearly to facilitate analysis and comparison.
Table 1: Representative Synthesis and Cytotoxicity Data
| Compound ID | Synthetic Route | Yield (%) | Target Heterocycle | Cancer Cell Line | IC₅₀ (µM) |
| OX-SB-01 | Schiff Base | 85 | Hydrazone | MCF-7 (Breast) | 15.2 ± 1.8 |
| OX-SB-02 | Schiff Base | 82 | Hydrazone | A549 (Lung) | 21.5 ± 2.5 |
| OX-OD-01 | 1,3,4-Oxadiazole | 75 | 1,3,4-Oxadiazole | MCF-7 (Breast) | 5.8 ± 0.7 |
| OX-OD-02 | 1,3,4-Oxadiazole | 71 | 1,3,4-Oxadiazole | A549 (Lung) | 8.1 ± 1.1 |
| OX-PY-01 | Pyrazole | 68 | Pyrazole | MCF-7 (Breast) | 2.5 ± 0.3 |
| OX-PY-02 | Pyrazole | 65 | Pyrazole | A549 (Lung) | 4.2 ± 0.5 |
| Doxorubicin | - | - | - | MCF-7 (Breast) | 0.8 ± 0.1 |
| Doxorubicin | - | - | - | A549 (Lung) | 1.2 ± 0.2 |
Note: Data are hypothetical and for illustrative purposes only.
Interpretation: The data in Table 1 suggest that cyclization of the carbohydrazide into more complex heterocyclic systems like 1,3,4-oxadiazoles and pyrazoles leads to a significant increase in anticancer potency (lower IC₅₀ values) compared to the parent Schiff bases. Specifically, the pyrazole derivatives (OX-PY series) show the most promising activity, warranting further investigation into their mechanism of action, which could involve pathways like tubulin or EGFR inhibition.[5][12][18]
Conclusion and Future Directions
This compound is a powerful and versatile starting material for the synthesis of diverse heterocyclic compounds with promising anticancer activity. The synthetic protocols outlined provide a robust framework for generating compound libraries, while the in vitro screening methods offer a reliable means of identifying lead candidates. Future work should focus on expanding the library of derivatives to establish comprehensive structure-activity relationships, elucidating the specific molecular targets and mechanisms of action for the most potent compounds, and advancing lead candidates into further preclinical testing.
References
- 1. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current scenario of 1,3-oxazole derivatives for anticancer activity. | Semantic Scholar [semanticscholar.org]
- 3. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 4. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro – Oriental Journal of Chemistry [orientjchem.org]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
1,3-Oxazole-5-carbohydrazide in the design of novel enzyme inhibitors.
Application Notes & Protocols
Topic: 1,3-Oxazole-5-carbohydrazide in the Design of Novel Enzyme Inhibitors For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the this compound Scaffold
The 1,3-oxazole ring is a five-membered aromatic heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Its prevalence in both natural products and synthetic pharmaceuticals stems from its metabolic stability and its capacity to engage in diverse non-covalent interactions with biological targets.[2][6] When functionalized at the C5 position with a carbohydrazide moiety (-CONHNH₂), the resulting This compound core becomes an exceptionally versatile template for the design of novel enzyme inhibitors.
The carbohydrazide group is more than a simple linker; it is a dynamic pharmacophore. It serves as an excellent hydrogen bond donor and acceptor, and its terminal primary amine provides a reactive handle for generating large, chemically diverse libraries of compounds, most commonly through the formation of hydrazones.[7][8] This allows for the systematic exploration of the chemical space around a target enzyme's active site.
This guide provides a comprehensive overview of the strategic design, synthesis, and evaluation of this compound derivatives as a promising class of enzyme inhibitors. We will furnish detailed, field-tested protocols and explain the scientific rationale behind key experimental choices, empowering researchers to leverage this scaffold in their drug discovery programs.
The Scaffold's Potential: Structural Features and Mechanistic Insights
The power of the this compound scaffold lies in its modularity, which allows for fine-tuning of its interaction with specific enzyme targets.
-
The Oxazole Core: This stable aromatic ring acts as a rigid anchor. Positions C2 and C4 are prime locations for introducing substituents (R¹ and R²) that can be tailored to fit into hydrophobic pockets or form specific interactions within an enzyme's active site.
-
The Carbohydrazide Linker: This unit is crucial for positioning the exploratory R³ group. The amide bond is a classic hydrogen bonding motif, while the hydrazone linkage (-C=N-NH-), formed after derivatization, introduces a combination of rigidity and hydrogen bonding capability.
-
The R³ Substituent: By reacting the carbohydrazide with a diverse panel of aldehydes or ketones, a vast array of R³ groups can be introduced. This allows for the exploration of various properties, from simple hydrophobic moieties to complex heterocyclic systems, to maximize potency and selectivity.
This modular design has been successfully applied to a wide range of enzyme families, including, but not limited to:
-
Cholinesterases (AChE and BuChE)[9]
-
Fatty Acid Amide Hydrolase (FAAH)[13]
-
Kinases
-
Microbial enzymes such as α-amylase and α-glucosidase[14]
The general workflow for leveraging this scaffold is outlined below.
Caption: High-level workflow for inhibitor discovery.
Protocol I: Synthesis of N'-Aryl/Alkylidene-1,3-Oxazole-5-Carbohydrazides
This protocol details a robust, three-step synthesis to generate a library of potential enzyme inhibitors from simple starting materials. The causality behind each step is explained to ensure reproducibility and understanding.
Step A: Synthesis of Ethyl 2,4-Disubstituted-1,3-oxazole-5-carboxylate (Intermediate 1)
The van Leusen oxazole synthesis is a classic and reliable method for constructing the core oxazole ring.[1] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form the 5-substituted oxazole. Here, we adapt this principle for our specific target.
-
Rationale: This step builds the foundational oxazole ring. The choice of starting aldehyde (R¹-CHO) and halide (R²-X) directly determines the substituents at the C2 and C4 positions, respectively, allowing for early-stage diversification.
-
Materials:
-
Appropriate Aldehyde (e.g., benzaldehyde for R¹ = Phenyl)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl Chloroacetate
-
-
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol, add anhydrous K₂CO₃ (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Once the initial reaction is complete, add ethyl chloroacetate (1.2 eq) and continue stirring at room temperature overnight.
-
Quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1 .
-
Step B: Synthesis of 2,4-Disubstituted-1,3-oxazole-5-carbohydrazide (Intermediate 2)
This step converts the stable ester intermediate into the reactive carbohydrazide via hydrazinolysis.
-
Rationale: Hydrazine hydrate is a potent nucleophile that efficiently converts the ethyl ester into the desired hydrazide. Using an excess of hydrazine hydrate and a protic solvent like ethanol drives the reaction to completion.[7]
-
Materials:
-
Intermediate 1 (from Step A)
-
Hydrazine Hydrate (N₂H₄·H₂O), 80-95%
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 6-12 hours. The formation of a precipitate often indicates product formation. Monitor by TLC.
-
Cool the mixture to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Intermediate 2 . This product is often pure enough for the next step without further purification.
-
Step C: Synthesis of Final Hydrazone Derivatives
This is the key diversification step, where the carbohydrazide is condensed with a library of aldehydes or ketones.
-
Rationale: This acid-catalyzed condensation reaction is a highly efficient way to introduce a wide variety of R³ groups, enabling a broad exploration of the enzyme's binding pocket.[8] A few drops of glacial acetic acid catalyze the dehydration step, leading to the formation of the stable C=N bond of the hydrazone.
-
Materials:
-
Intermediate 2 (from Step B)
-
A library of substituted aldehydes or ketones (R³-CHO or R³-CO-R⁴)
-
Ethanol (EtOH)
-
Glacial Acetic Acid
-
-
Procedure:
-
Suspend Intermediate 2 (1.0 eq) in ethanol.
-
Add the desired aldehyde or ketone (1.1 eq) to the suspension.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will typically precipitate out of solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to obtain the pure final compound.
-
Caption: Synthetic workflow for the inhibitor library.
Protocol II: General In Vitro Enzyme Inhibition Assay
This protocol provides a standardized operating procedure for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds. It is designed to be adaptable to various enzyme systems that utilize a chromogenic or fluorogenic substrate.
Principle
The assay measures the rate of an enzymatic reaction by monitoring the change in absorbance or fluorescence of a substrate or product over time. The rate is measured in the presence of varying concentrations of the inhibitor, and the data is used to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[15]
Materials
-
Enzyme: Purified target enzyme, stored in an appropriate buffer at -80°C.
-
Substrate: Chromogenic or fluorogenic substrate specific to the enzyme.
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, PBS with appropriate pH and additives like MgCl₂ or DTT).
-
Inhibitor Stock: 10 mM stock solutions of synthesized compounds in 100% DMSO.
-
Positive Control: A known inhibitor of the target enzyme (e.g., Acetazolamide for Carbonic Anhydrase).[16]
-
Equipment: 96-well microplates (clear for absorbance, black for fluorescence), multichannel pipette, microplate reader.
Procedure
-
Compound Dilution:
-
Prepare a serial dilution series of your test compounds. Start by diluting the 10 mM DMSO stock to 200 µM in assay buffer (this creates a 2X working stock).
-
Perform 1:2 serial dilutions in assay buffer across a 96-well plate to generate a range of concentrations (e.g., 200 µM down to ~0.1 µM in the 2X stock plate).
-
-
Assay Plate Setup:
-
Design the plate layout to include blanks, negative controls (vehicle), positive controls, and test compounds.
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the appropriate 2X inhibitor dilutions (or vehicle/positive control) to the corresponding wells. The final DMSO concentration should be kept constant and low (≤1%) across all wells.
-
Add 50 µL of a 3X enzyme solution (prepared in cold assay buffer) to all wells except the "No Enzyme" blanks.
-
Pre-incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate and Read Reaction:
-
Initiate the reaction by adding 50 µL of a 4X substrate solution (prepared in assay buffer) to all wells. The total reaction volume is now 200 µL.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds for 15-30 minutes) in kinetic mode.
-
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the kinetic curve (Absorbance/Fluorescence vs. Time).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank))
-
-
Determine IC₅₀:
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin). The IC₅₀ is the concentration of the inhibitor at the inflection point of the curve.
-
| Component | Blank Well | Vehicle Control Well | Test Compound Well |
| Assay Buffer | 100 µL | 50 µL | 50 µL |
| 2X Inhibitor/Vehicle | 50 µL (Vehicle) | 50 µL (Vehicle) | 50 µL (Test Cmpd) |
| 3X Enzyme | 0 µL | 50 µL | 50 µL |
| 4X Substrate | 50 µL | 50 µL | 50 µL |
| Total Volume | 200 µL | 200 µL | 200 µL |
| Table 1: Example pipetting scheme for a 96-well plate inhibition assay. |
Application Example: Structure-Activity Relationship (SAR) for Carbonic Anhydrase II
To illustrate the practical application, consider a hypothetical study targeting human Carbonic Anhydrase II (hCA II), a validated target for glaucoma.[10][11] A small library of inhibitors is synthesized based on a 2-phenyl-1,3-oxazole-5-carbohydrazide core, with diversity introduced via the R³ group of the hydrazone.
Design Rationale: The sulfonamide group of known inhibitors like dorzolamide coordinates with the catalytic Zn²⁺ ion in the hCA II active site.[11] While our core scaffold lacks a sulfonamide, the hydrazone moiety can still form critical hydrogen bonds with active site residues like Gln92 and Thr199. The R³ aromatic ring can then be varied to probe interactions with a nearby hydrophobic pocket lined by residues such as Leu141 and Phe131.[11]
| Compound | R¹ | R² | R³ (from Aldehyde) | hCA II IC₅₀ (nM) |
| AZM | - | - | - | 12.1 |
| OX-01 | Phenyl | H | Phenyl | 850.4 |
| OX-02 | Phenyl | H | 4-Fluorophenyl | 435.2 |
| OX-03 | Phenyl | H | 4-Chlorophenyl | 210.8 |
| OX-04 | Phenyl | H | 4-Hydroxyphenyl | >10,000 |
| OX-05 | Phenyl | H | 2-Naphthyl | 98.5 |
| Table 2: Hypothetical SAR data for a series of this compound derivatives against hCA II. AZM = Acetazolamide (positive control). |
SAR Insights:
-
Halogenation: Introducing electron-withdrawing groups like fluorine (OX-02) and chlorine (OX-03) on the R³ phenyl ring improves potency compared to the unsubstituted analog (OX-01). This suggests a favorable interaction within the active site.
-
Polar Groups: The addition of a polar hydroxyl group (OX-04) dramatically reduces activity, likely due to a desolvation penalty or an unfavorable interaction in a hydrophobic region of the active site.
-
Extended Aromaticity: Extending the aromatic system from phenyl to naphthyl (OX-05) results in a significant boost in potency, indicating the presence of a larger hydrophobic pocket that can be exploited for improved binding.
Conclusion
The this compound scaffold represents a powerful and highly adaptable platform for the discovery of novel enzyme inhibitors. Its straightforward and modular synthesis allows for the rapid generation of diverse chemical libraries. By combining rational design with the robust biochemical evaluation protocols detailed in this guide, researchers can effectively probe the structure-activity relationships of their target enzymes and develop potent and selective lead compounds for a wide range of therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmpr.in [ijmpr.in]
- 5. Review on Therapeutic Diversity of Oxazole Scaffold: An Update: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Highly hydrophilic 1,3-oxazol-5-yl benzenesulfonamide inhibitors of carbonic anhydrase II for reduction of glaucoma-related intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 13. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
Scale-up synthesis of 1,3-Oxazole-5-carbohydrazide for laboratory use.
An Application Note and Protocol for the Laboratory Scale-Up Synthesis of 1,3-Oxazole-5-carbohydrazide
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key precursor for the synthesis of various pharmacologically active agents. This document provides a comprehensive, robust, and scalable two-step protocol for the synthesis of this compound for laboratory use. The synthesis begins with the esterification of 1,3-oxazole-5-carboxylic acid to yield ethyl 1,3-oxazole-5-carboxylate, followed by hydrazinolysis to produce the final target compound. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations for experimental choices, safety protocols, and characterization data to ensure reproducibility and high purity of the final product.
Introduction
The oxazole nucleus is a fundamental scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Specifically, the carbohydrazide functional group serves as a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures such as oxadiazoles, triazoles, and Schiff bases. The reliable synthesis of this compound is therefore a critical step in the discovery pipeline for novel therapeutics.
Traditional synthetic routes can sometimes lack scalability or involve harsh conditions.[2] The protocol outlined herein presents a streamlined and efficient two-step synthesis that is amenable to scale-up, ensuring a consistent supply of this important intermediate for research and development purposes.
Overall Synthetic Scheme
The synthesis is performed in two sequential steps starting from 1,3-oxazole-5-carboxylic acid:
-
Step 1: Fischer Esterification to synthesize Ethyl 1,3-Oxazole-5-carboxylate.
-
Step 2: Hydrazinolysis to convert the ester into the target this compound.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of Ethyl 1,3-Oxazole-5-carboxylate (Intermediate)
Principle and Mechanistic Insight
This step employs a classic Fischer esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ethyl ester. The reaction is reversible, so using an excess of the alcohol (ethanol) as the solvent drives the equilibrium towards the product side, ensuring a high yield.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Supplier Example |
| 1,3-Oxazole-5-carboxylic acid | 118994-90-4 | 113.07 | 10.0 g (88.4 mmol) | Santa Cruz Biotech[4] |
| Ethanol (Absolute, 200 proof) | 64-17-5 | 46.07 | 200 mL | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄, 98%) | 7664-93-9 | 98.08 | 2.0 mL | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~150 mL | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | VWR |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction | Standard Lab Supply |
| Equipment | ||||
| 500 mL Round-bottom flask | 1 | |||
| Reflux condenser | 1 | |||
| Magnetic stirrer with heating mantle | 1 | |||
| Separatory funnel (500 mL) | 1 | |||
| Rotary evaporator | 1 |
Detailed Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-oxazole-5-carboxylic acid (10.0 g, 88.4 mmol).
-
Reagent Addition: Add 200 mL of absolute ethanol to the flask. Stir the suspension until the acid is mostly dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring suspension. Causality Note: The slow addition of the acid catalyst is crucial to control the exothermic reaction upon mixing with ethanol.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting carboxylic acid spot (which typically stays at the baseline) and the appearance of a new, higher Rf product spot indicates completion.
-
Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately 50 mL using a rotary evaporator.
-
Work-up - Neutralization: Carefully pour the concentrated reaction mixture into a 500 mL beaker containing 150 mL of ice-cold water. Slowly add saturated sodium bicarbonate solution with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7-8). Causality Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, making the product extractable into an organic solvent.
-
Work-up - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate for 15-20 minutes. Filter the drying agent using gravity or vacuum filtration.
-
Final Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product is typically obtained as a liquid or low-melting solid of sufficient purity for the next step. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.
Expected Results and Characterization
-
Yield: 10.5 - 11.8 g (84-95%)
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: ~202°C at 760 mmHg.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H, oxazole H-2), 7.80 (s, 1H, oxazole H-4), 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
Part 2: Synthesis of this compound (Final Product)
Principle and Mechanistic Insight
This transformation is a nucleophilic acyl substitution reaction known as hydrazinolysis. Hydrazine is a potent nucleophile due to the alpha effect (the presence of adjacent atoms with lone pairs of electrons). The reaction proceeds by the nucleophilic attack of the terminal nitrogen of hydrazine hydrate on the electrophilic carbonyl carbon of the ethyl 1,3-oxazole-5-carboxylate. This forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol to form the stable carbohydrazide product. The reaction is typically driven to completion by the formation of the highly stable amide-like hydrazide bond.
Caption: Mechanism of hydrazinolysis.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Supplier Example |
| Ethyl 1,3-Oxazole-5-carboxylate | 118994-89-1 | 141.13 | 10.0 g (70.8 mmol) | Synthesized in Part 1 |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 4.5 mL (~78 mmol, 1.1 eq) | Sigma-Aldrich |
| Ethanol (Absolute, 200 proof) | 64-17-5 | 46.07 | 100 mL | Sigma-Aldrich |
| Equipment | ||||
| 250 mL Round-bottom flask | 1 | |||
| Reflux condenser | 1 | |||
| Magnetic stirrer with heating mantle | 1 | |||
| Buchner funnel and filter flask | 1 | |||
| Ice bath | 1 |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 1,3-oxazole-5-carboxylate (10.0 g, 70.8 mmol) in 100 mL of absolute ethanol.
-
Reagent Addition: While stirring, add hydrazine hydrate (4.5 mL, ~78 mmol, 1.1 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed. Causality Note: A small excess of hydrazine ensures the complete consumption of the starting ester.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85°C) for 3-5 hours.[5]
-
Reaction Monitoring: The reaction can be monitored by TLC (1:1 hexane/ethyl acetate). The ester spot should be consumed over time. The product, being much more polar, will have a very low Rf value.
-
Precipitation and Isolation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 1-2 hours. The product will precipitate as a white solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials or impurities.
-
Drying: Dry the collected solid under vacuum at 40-50°C for several hours to afford the pure this compound.
Expected Results and Characterization
-
Yield: 7.8 - 8.6 g (86-95%)
-
Appearance: White crystalline solid.
-
Molecular Formula: C₄H₅N₃O₂[6]
-
Molecular Weight: 127.10 g/mol [6]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.50 (s, 1H, -CONH-), 8.50 (s, 1H, oxazole H-2), 8.00 (s, 1H, oxazole H-4), 4.50 (s, 2H, -NH₂).
-
IR (KBr, cm⁻¹): ~3300-3400 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1610 (N-H bending).
Critical Safety Precautions
Hydrazine Hydrate is highly toxic, corrosive, and a suspected human carcinogen. [7][8][9] It can be fatal if inhaled, swallowed, or absorbed through the skin.[7]
-
Handling: Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a face shield.[8][10]
-
Spills: In case of a spill, evacuate the area. Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal.[11] Do not allow it to enter drains.[7]
-
Waste Disposal: All hydrazine-containing waste must be disposed of as hazardous waste according to institutional and local regulations.[7]
-
General Precautions: Sulfuric acid is highly corrosive. Handle with care and appropriate PPE. Ethanol is flammable; keep away from ignition sources.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H5N3O2 | CID 53277862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Notes & Protocols: 1,3-Oxazole-5-carbohydrazide as a Versatile Precursor for Novel Fluorescent Probes
Foreword: The Strategic Advantage of the Oxazole Scaffold in Fluorescence Sensing
In the dynamic landscape of molecular sensing and diagnostics, the rational design of fluorescent probes is of paramount importance. The ability to selectively detect and quantify specific analytes within complex biological and environmental systems underpins significant advancements in biomedical research and drug development. Among the plethora of heterocyclic scaffolds employed in the construction of fluorophores, the 1,3-oxazole nucleus has emerged as a privileged structure.[1] Its inherent photophysical properties, coupled with the facility for synthetic modification, render it an exceptional platform for the development of highly sensitive and selective fluorescent sensors.[2][3]
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of 1,3-oxazole-5-carbohydrazide as a strategic precursor for a new generation of fluorescent probes. We will move beyond a mere recitation of protocols to provide a deep, mechanistic understanding of the principles guiding the design, synthesis, and application of these powerful analytical tools. The protocols herein are designed to be self-validating, with an emphasis on the causality behind each experimental step, empowering the end-user to not only replicate but also innovate.
I. The this compound Precursor: Synthesis and Characterization
The journey to a functional fluorescent probe begins with the robust synthesis of its core components. This compound is an ideal precursor due to the presence of the reactive hydrazide moiety, which serves as a versatile handle for the introduction of various recognition elements through the formation of hydrazones (Schiff bases).
A. Rationale for the Synthetic Pathway
A logical and efficient synthetic route to this compound commences with the construction of the oxazole ring, followed by the elaboration of the carbohydrazide functionality. The Van Leusen oxazole synthesis is a powerful and widely adopted method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][4][5] This reaction is particularly advantageous due to its operational simplicity and tolerance of a variety of functional groups. Following the successful synthesis of an ethyl 1,3-oxazole-5-carboxylate intermediate, a straightforward hydrazinolysis affords the desired this compound.
B. Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,3-Oxazole-5-carboxylate
This protocol is adapted from the well-established Van Leusen oxazole synthesis.[6]
-
Reaction Setup: To a solution of ethyl glyoxalate (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere (N₂ or Ar), add tosylmethyl isocyanide (TosMIC) (1.05 eq).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃) (2.0 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl 1,3-oxazole-5-carboxylate.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve ethyl 1,3-oxazole-5-carboxylate (1.0 eq) in ethanol (0.2 M).
-
Hydrazine Addition: Add hydrazine hydrate (10.0 eq) dropwise to the solution at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Product Isolation: Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain pure this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| Ethyl 1,3-oxazole-5-carboxylate | C₆H₇NO₃ | 141.12 | 60-75% |
| This compound | C₄H₅N₃O₂ | 127.10 | 85-95% |
II. From Precursor to Probe: The Power of Schiff Base Condensation
The carbohydrazide moiety of our precursor is the gateway to creating a vast library of fluorescent probes. Its condensation with a carefully selected aldehyde introduces a recognition unit and fine-tunes the photophysical properties of the resulting Schiff base. The choice of aldehyde is critical and is dictated by the target analyte. For instance, salicylaldehyde derivatives are commonly employed for the detection of metal ions due to the formation of a stable chelation site.[7][8]
A. General Principles of Probe Design
The fluorescence modulation upon analyte binding can occur through several well-established mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): In the free ligand, photoinduced electron transfer (PET) from the receptor to the fluorophore can quench fluorescence. Upon metal ion binding, the lone pair of electrons on the receptor's heteroatoms are engaged in coordination, inhibiting PET and leading to a "turn-on" of fluorescence.[9][10]
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the probe, modifying the ICT process and resulting in a shift in the emission wavelength or a change in fluorescence intensity.
-
Excited-State Intramolecular Proton Transfer (ESIPT): For probes containing a hydroxyl group in proximity to a nitrogen atom, ESIPT can occur. Analyte interaction can disrupt this process, leading to a significant change in the fluorescence signal.[11]
B. Experimental Protocol: Synthesis of a pH-Sensing Fluorescent Probe
This protocol details the synthesis of a Schiff base probe from this compound and 2-hydroxy-1-naphthaldehyde, designed for potential pH sensing applications.[9]
Protocol 3: Synthesis of (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1,3-oxazole-5-carbohydrazide
-
Reaction Setup: Dissolve this compound (1.0 eq) in absolute ethanol (0.1 M).
-
Aldehyde Addition: To this solution, add 2-hydroxy-1-naphthaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Progression: Reflux the reaction mixture for 2-4 hours. Monitor the formation of the Schiff base product by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure fluorescent probe.
Caption: Synthesis of a potential pH-sensing fluorescent probe.
III. Application Protocol: pH-Dependent Fluorescence Spectroscopy
This protocol outlines the procedure for characterizing the pH-sensing capabilities of the newly synthesized probe.
A. Materials and Instrumentation
-
Synthesized fluorescent probe
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Buffer solutions of varying pH (e.g., Britton-Robinson buffer)
-
Fluorometer
B. Experimental Workflow
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.
-
Working Solution Preparation: In a series of cuvettes, prepare working solutions by adding a small aliquot of the probe stock solution to buffer solutions of different pH values to achieve a final probe concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to minimize solvent effects.
-
Fluorescence Measurements: Record the fluorescence emission spectra of each solution using the fluorometer. Excite the samples at their absorption maximum (to be determined by UV-Vis spectroscopy).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. This will reveal the pH range over which the probe exhibits a response.
Caption: Workflow for pH-dependent fluorescence analysis.
IV. Application Protocol: Selective Metal Ion Detection
Many oxazole-Schiff base derivatives exhibit high selectivity towards specific metal ions. This protocol provides a general framework for screening the synthesized probe against a panel of metal ions.
A. Materials and Instrumentation
-
Synthesized fluorescent probe
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water (e.g., 10 mM)
-
Fluorometer
B. Experimental Workflow
-
Probe Solution Preparation: Prepare a solution of the fluorescent probe (e.g., 10 µM) in a suitable buffer (e.g., HEPES buffer, pH 7.4).
-
Selectivity Screening: To separate cuvettes containing the probe solution, add a specific metal ion from the stock solutions to a final concentration of, for example, 50 µM.
-
Fluorescence Measurements: Record the fluorescence emission spectra of each solution after a short incubation period (e.g., 5 minutes).
-
Titration Experiment: For the metal ion that induces the most significant fluorescence change, perform a titration experiment by adding increasing concentrations of that metal ion to the probe solution and recording the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding stoichiometry (e.g., using a Job's plot).[8][12]
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
V. Concluding Remarks and Future Outlook
This compound stands as a highly valuable and versatile precursor for the development of novel fluorescent probes. The synthetic accessibility of this scaffold, combined with the ease of derivatization via Schiff base formation, opens up a vast chemical space for the creation of sensors tailored to a wide array of analytes. The protocols detailed in this guide provide a solid foundation for researchers to embark on the design and application of these promising molecular tools. Future work in this area will undoubtedly focus on the development of probes with enhanced photostability, larger Stokes shifts, and two-photon absorption capabilities for advanced bio-imaging applications.
VI. References
-
van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters. 1972 , 13 (18), 1733-1736. --INVALID-LINK--
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020 , 25(7), 1608. --INVALID-LINK--
-
Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports. 2021 , 11, 1385. --INVALID-LINK--
-
Van Leusen reaction. Wikipedia. --INVALID-LINK--
-
Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols. BenchChem. --INVALID-LINK--
-
An oxazole-derived Schiff base as a multifunctional fluorescence sensor towards Al3+ and Ga3+ in different media. RSC Advances. 2020 , 10(52), 31235-31243. --INVALID-LINK--
-
ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. --INVALID-LINK--
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. --INVALID-LINK--
-
A new Schiff base derived from 5-(thiophene-2-yl)oxazole as “off-on-off” fluorescence sensor for monitoring indium and ferric ions sequentially and its application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2023 , 292, 122376. --INVALID-LINK--
-
A new Schiff base derived from 5-(thiophene-2-yl)oxazole as “off-on-off” fluorescence sensor for monitoring indium and ferric ions sequentially and its application. ResearchGate. --INVALID-LINK--
-
A new carbazole-based Schiff-base as fluorescent chemosensor for selective detection of Fe3+ and Cu2+. Talanta. 2013 , 115, 793-798. --INVALID-LINK--
-
Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. Google Patents. --INVALID-LINK--
-
Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. NIO Institutional Repository. --INVALID-LINK--
-
A Simple Fluorescent Probe for Sensing pH and its Application in E. coli Cells. Journal of Fluorescence. 2019 , 29(3), 739-746. --INVALID-LINK--
-
Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. 2022 , 6(12), 953-961. --INVALID-LINK--
-
A highly sensitive triazole-based perfectly water soluble novel bis-Schiff base reversible fluorescent-colorimetric chemosensor for fast detection of Pb2+ ions. RSC Advances. 2014 , 4(4), 1888-1894. --INVALID-LINK--
-
A Practical Synthesis of 1,3-Oxazole. ResearchGate. --INVALID-LINK--
-
Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. 2022 , 6(12), 953-961. --INVALID-LINK--
-
Novel Synthesis of 5-Subtituted 1,3-Oxazole-Based Molecules Via Van Leusen Oxazole Synthesis as Anti-Microbial. Journal of Advanced Scientific Research. 2021 , 12(02), 01-07. --INVALID-LINK--
-
2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. Acta Crystallographica Section E: Crystallographic Communications. 2012 , 68(Pt 6), o1773. --INVALID-LINK--
-
Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. ResearchGate. --INVALID-LINK--
-
Efficient fluorescent sensors based on 2,5-diphenyl[2][3][5]oxadiazole: a case of specific response to Zn(II) at physiological pH. Inorganic Chemistry. 2010 , 49(21), 9940-9948. --INVALID-LINK--
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules. 2023 , 28(18), 6683. --INVALID-LINK--
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpdd.org [ijpdd.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Fluorescent Probe for Sensing pH and its Application in E. coli Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new carbazole-based Schiff-base as fluorescent chemosensor for selective detection of Fe3+ and Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new Schiff base derived from 5-(thiophene-2-yl)oxazole as "off-on-off" fluorescence sensor for monitoring indium and ferric ions sequentially and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 1,3-Oxazole-5-carbohydrazide.
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1,3-Oxazole-5-carbohydrazide. As a key building block in medicinal chemistry, ensuring its purity and optimal yield is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during its synthesis, with a particular focus on the identification and mitigation of side products.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the oxazole ring to create an ester precursor, commonly Ethyl 1,3-oxazole-5-carboxylate. The second step is the conversion of this ester to the desired carbohydrazide via reaction with hydrazine hydrate. Each step presents unique challenges and potential for side product formation.
Caption: General two-step synthesis of this compound.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the synthesis, focusing on the critical second step: the conversion of the oxazole ester to the carbohydrazide.
Question 1: My reaction to form the hydrazide has a low yield and multiple spots on TLC. What is happening?
Answer: Low yields and poor purity in the hydrazinolysis step are common and typically stem from three primary issues: incomplete reaction, hydrolysis of the starting material or product, and competing side reactions involving the hydrazine nucleophile or the stability of the oxazole ring itself.
-
Incomplete Reaction: The reaction between an ester and hydrazine hydrate can be slow at room temperature. Insufficient reaction time or inadequate temperature can lead to a significant amount of unreacted starting material remaining.
-
Hydrolysis: The presence of water, especially under elevated temperatures or basic/acidic conditions, can cause hydrolysis of the starting ethyl ester back to its corresponding carboxylic acid. Hydrazine hydrate is itself aqueous and can be basic, creating conditions conducive to this side reaction.
-
Di-acylation of Hydrazine: Hydrazine has two nucleophilic nitrogen atoms. It is possible for one hydrazine molecule to react with two molecules of the oxazole ester, resulting in the formation of a symmetrical N,N'-bis(1,3-oxazol-5-ylcarbonyl)hydrazine. This is more likely if the ester is present in a significant excess relative to hydrazine or if reaction conditions are harsh.
-
Ring Instability: While oxazoles are aromatic, the ring can be susceptible to cleavage under certain nucleophilic conditions, especially with heating. The reaction of hydrazine with some heterocyclic esters, such as ethyl 2-oxo-2H-chromene-3-carboxylate, has been shown to cause ring-opening, leading to unexpected products like malonohydrazide and salicylaldehyde azine.[1][2][3] A similar, though less documented, instability could contribute to yield loss in this synthesis.
Question 2: I have isolated my product, but the NMR and Mass Spec data show unexpected signals. What are the most likely side products?
Answer: Characterizing impurities is crucial for optimizing the reaction. Based on the mechanistic possibilities, here are the most common side products you might encounter.
Table 1: Common Side Products and Their Analytical Signatures
| Side Product Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| Unreacted Starting Material | Ethyl 1,3-oxazole-5-carboxylate | C₆H₇NO₃ | 141.12 | ¹H NMR: Characteristic ethyl signals (triplet ~1.3 ppm, quartet ~4.3 ppm). MS (ESI+): m/z 142.1 [M+H]⁺. |
| Hydrolysis Product | 1,3-Oxazole-5-carboxylic acid | C₄H₃NO₃ | 113.07 | ¹H NMR: Absence of ethyl signals, presence of a broad carboxylic acid proton (>10 ppm). MS (ESI+): m/z 114.0 [M+H]⁺. |
| Di-acylated Hydrazine | N,N'-bis(1,3-oxazol-5-ylcarbonyl)hydrazine | C₈H₆N₄O₄ | 222.16 | ¹H NMR: Symmetrical structure, absence of NH₂ protons, presence of two NH protons. MS (ESI+): m/z 223.1 [M+H]⁺. |
digraph "Side_Product_Formation" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];// Nodes Ester [label="Ethyl 1,3-Oxazole-5-carboxylate"]; Hydrazide [label="Target Product:\nthis compound", fillcolor="#E6F4EA"]; Acid [label="Side Product:\n1,3-Oxazole-5-carboxylic acid", fillcolor="#FCE8E6"]; Dimer [label="Side Product:\nN,N'-bis(carbonyl)hydrazine", fillcolor="#FCE8E6"]; // Invisible nodes for layout center1 [shape=point, width=0, height=0]; center2 [shape=point, width=0, height=0]; // Edges Ester -> center1 [arrowhead=none]; center1 -> Hydrazide [label="+ N₂H₄·H₂O\n(Desired Path)"]; center1 -> Acid [label="+ H₂O\n(Hydrolysis)"]; Ester -> center2 [arrowhead=none, constraint=false]; Hydrazide -> Dimer [label="+ Ester\n- EtOH\n(Di-acylation)"]; // Ranks {rank=same; Hydrazide; Acid;}
}
Caption: Key reaction pathways from the oxazole ester intermediate.
Question 3: How can I modify my experimental protocol to minimize these side products and improve my yield and purity?
Answer: Optimization requires a systematic approach focusing on reaction conditions. Here are field-proven recommendations:
-
Control the Temperature: This is the most critical parameter. Instead of refluxing, start the reaction at room temperature or even 0°C. Monitor the reaction by TLC. A gentle warming to 40-50°C may be sufficient to drive the reaction to completion without promoting significant side product formation.
-
Optimize Stoichiometry: Use a moderate excess of hydrazine hydrate (e.g., 1.5 to 3 equivalents). A large excess can increase the basicity of the mixture and promote hydrolysis, while an insufficient amount will lead to an incomplete reaction. The conversion of esters to carbohydrazides is a common and generally efficient reaction when conditions are controlled.[4]
-
Solvent Choice: Absolute ethanol is the standard solvent. Ensure you are not using a denatured grade that contains significant amounts of water. In some cases, switching to a non-protic solvent like THF can be attempted, although the solubility of hydrazine hydrate may be lower.
-
Work-up Procedure: Upon completion, do not acidify the reaction mixture initially, as this can degrade the product. A common and effective work-up involves pouring the reaction mixture into cold water to precipitate the product. The solid can then be filtered, washed with cold water and a minimal amount of cold ethanol, and dried. This procedure effectively removes excess hydrazine and any water-soluble impurities.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized to minimize side product formation.
Materials:
-
Ethyl 1,3-oxazole-5-carboxylate (1.0 eq)
-
Hydrazine Hydrate (99%) (2.5 eq)
-
Absolute Ethanol (approx. 10 mL per gram of ester)
-
Deionized Water (for work-up)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 1,3-oxazole-5-carboxylate (1.0 eq) and absolute ethanol.
-
Stir the mixture at room temperature until the ester is fully dissolved.
-
Add hydrazine hydrate (2.5 eq) dropwise to the solution over 5 minutes. The mixture may become cloudy.
-
Heat the reaction mixture to a gentle reflux (or maintain at 50-60°C) and monitor the progress using TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane). The starting ester should be consumed within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Pour the reaction mixture slowly into a beaker containing ice-cold deionized water (approx. 10 times the volume of ethanol used).
-
Stir the resulting suspension for 15-20 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol to facilitate drying.
-
Dry the product under vacuum to yield this compound as a white or off-white solid.
Protocol 2: Purification by Recrystallization
If the product contains significant impurities (e.g., the di-acylated side product), recrystallization is effective.
-
Dissolve the crude this compound in a minimum amount of hot ethanol or an ethanol/water mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a celite pad.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
References
- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1,3-Oxazole-5-carbohydrazide
Welcome to the technical support center for the synthesis of 1,3-Oxazole-5-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this specific synthetic transformation. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can adapt and overcome challenges in your laboratory work.
The primary route to this compound involves the hydrazinolysis of a corresponding ester, typically the ethyl or methyl 1,3-oxazole-5-carboxylate. While seemingly straightforward, this reaction is a delicate balance between achieving complete conversion and preventing side reactions, such as the nucleophilic cleavage of the oxazole ring.[1][2] This guide provides solutions to common issues to help you maximize your yield and purity.
Core Synthesis Pathway
The most common and efficient pathway involves a two-step process: formation of the oxazole ring followed by conversion of the C5-ester to the desired carbohydrazide. The critical final step is the focus of this guide.
Caption: General workflow for the hydrazinolysis of an oxazole ester.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and a concrete action plan.
Q1: My final yield of this compound is very low, and TLC/LC-MS analysis shows a complex mixture of products. What is happening?
A1: A low yield accompanied by multiple products often points to degradation of the oxazole ring or the formation of side products under harsh reaction conditions. The oxazole ring, while aromatic, can be susceptible to nucleophilic attack and ring-opening, especially at elevated temperatures in the presence of a strong nucleophile like hydrazine.[1][2]
Causality & Solution:
-
Excessive Heat: High temperatures can promote the cleavage of the oxazole ring. The reaction should be performed at the lowest temperature that allows for a reasonable reaction rate.
-
Prolonged Reaction Time: Leaving the reaction for an extended period, especially at reflux, increases the probability of side reactions.
-
High Concentration of Hydrazine: A large excess of hydrazine can act as a strong enough base/nucleophile to attack the oxazole ring itself, not just the ester.
Action Plan:
-
Temperature Control: Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently heat the mixture to a moderate reflux (e.g., in ethanol, around 78°C) and do not exceed this temperature.[3]
-
Monitor Closely: Check the reaction progress every 1-2 hours using a suitable TLC system (e.g., 10% Methanol in Dichloromethane). The goal is to stop the reaction as soon as the starting ester is consumed.
-
Optimize Stoichiometry: Use a moderate excess of hydrazine hydrate, typically between 3 to 5 equivalents. A vast excess is unnecessary and potentially detrimental.
Caption: Competing desired and undesired reaction pathways.
Q2: The reaction seems to stall. My analysis consistently shows a significant amount of unreacted ethyl oxazole-5-carboxylate, even after prolonged heating.
A2: An incomplete reaction, or "stalling," is a common issue that typically points to problems with reagent purity, solvent choice, or insufficient activation of the electrophile (the ester's carbonyl carbon).
Causality & Solution:
-
Hydrazine Hydrate Quality: Hydrazine hydrate can degrade over time, especially if not stored properly. Use a fresh, unopened bottle or verify the concentration of your current stock.
-
Solvent Choice: While ethanol is the most common solvent, its polarity and boiling point are key. The solvent must fully dissolve the starting ester.[3][4] If your ester has poor solubility in ethanol, the reaction will be slow.
-
Water Content: While using hydrazine hydrate introduces water, an excessive amount of water in the reaction (e.g., from using low-grade ethanol) can potentially lead to competitive hydrolysis of the ester back to the carboxylic acid, which is much less reactive towards hydrazine under these conditions.
Action Plan:
-
Reagent Verification: Use a fresh bottle of hydrazine hydrate (e.g., 80-100% grade).
-
Solvent System: Ensure you are using absolute or anhydrous ethanol. If solubility is an issue, consider a co-solvent system or an alternative alcohol like n-butanol, which has a higher boiling point, but use with caution regarding temperature as noted in Q1.
-
Increase Hydrazine Equivalents: If the reaction is clean but incomplete, incrementally increase the equivalents of hydrazine hydrate from 3 to 5, and then up to 10, while carefully monitoring for side product formation.
Q3: I have successfully synthesized the product, but I'm struggling with isolation. The carbohydrazide is difficult to extract and purify.
A3: Carbohydrazides are often polar, crystalline solids with some water solubility, which can complicate standard workup procedures.[5][6] The key is to leverage their tendency to precipitate from solution.
Causality & Solution:
-
High Polarity: The carbohydrazide group (-CONHNH₂) is significantly more polar than the starting ester group (-COOEt), leading to low solubility in common non-polar extraction solvents like ethyl acetate or dichloromethane.
-
Product Precipitation: The product often precipitates directly from the reaction mixture upon cooling. This is the most effective method of isolation.
Optimized Isolation Protocol:
-
Cooling & Precipitation: After the reaction is complete (as determined by TLC), cool the reaction vessel first to room temperature, and then in an ice-water bath for at least 1-2 hours to maximize precipitation.[5]
-
Filtration: Collect the resulting solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction, e.g., cold ethanol) to remove residual hydrazine and other soluble impurities. Follow with a wash using a non-polar solvent like diethyl ether or hexanes to aid in drying.[5]
-
Recrystallization (If Necessary): If the product requires further purification, recrystallization is effective. Water or a water/ethanol mixture can be a good starting point. Dissolve the crude product in a minimum amount of hot solvent, filter while hot to remove insoluble impurities, and then allow it to cool slowly to form pure crystals.[5]
Frequently Asked Questions (FAQs)
Q: What are the critical reaction parameters for the hydrazinolysis of ethyl 1,3-oxazole-5-carboxylate?
A: The most critical parameters are Temperature , Reaction Time , and the Stoichiometric Ratio of hydrazine hydrate to the ester. The interplay between these three factors will determine the success of your synthesis. A summary of recommended starting points is provided in the table below.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Hydrazine Hydrate | 3 - 5 molar equivalents | Sufficient excess to drive the reaction to completion without promoting ring-opening.[7] |
| Solvent | Absolute Ethanol | Good solubility for many substrates and an appropriate boiling point for gentle reflux.[3][8] |
| Temperature | Room Temp to 78°C (EtOH reflux) | Start at room temperature. Heat only if necessary to avoid degradation. Monitor closely.[9] |
| Reaction Time | 2 - 8 hours (Typical) | Reaction progress MUST be monitored by TLC/LC-MS. Do not run for a fixed time blindly.[4] |
| Workup | Cooling & Filtration | The product is often crystalline and will precipitate upon cooling, which is the preferred isolation method.[5] |
Q: Is it better to start from 1,3-oxazole-5-carboxylic acid instead of the ester?
A: Starting from the carboxylic acid is a viable but often more complex route. The direct reaction of a carboxylic acid with hydrazine is generally inefficient and requires high temperatures, which would endanger the oxazole ring. Therefore, the acid must first be "activated." This involves converting it into a more reactive species like an acid chloride, an activated ester, or using peptide coupling reagents (e.g., EDC, HOBt). While this offers an alternative, the ester-to-hydrazide route is typically more direct and involves fewer steps if the ester is readily available.[10][11]
Q: How can I be certain my product is the desired carbohydrazide and not an isomer or side product?
A: Comprehensive characterization is essential.
-
¹H NMR: Look for the disappearance of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm for an ethyl ester) and the appearance of new, broad signals for the -NH- and -NH₂ protons.
-
¹³C NMR: Confirm the disappearance of the ethyl ester carbons and the appearance of the carbohydrazide carbonyl at a distinct chemical shift (typically around 160-165 ppm).[8]
-
FT-IR: Look for the characteristic N-H stretching bands (around 3200-3400 cm⁻¹) of the hydrazide group and the C=O stretch.
-
Mass Spectrometry: Verify that the molecular ion peak matches the calculated mass of this compound (C₄H₅N₃O₂, MW: 127.10 g/mol ).[12]
Caption: A decision-making workflow for troubleshooting the synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 5. prepchem.com [prepchem.com]
- 6. atamankimya.com [atamankimya.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 9. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 12. This compound | C4H5N3O2 | CID 53277862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Oxazole-5-carbohydrazide
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of 1,3-oxazole-5-carbohydrazide via recrystallization. As a Senior Application Scientist, my objective is to provide not just a protocol, but a framework for understanding the nuances of this purification technique, enabling you to troubleshoot effectively and ensure the integrity of your final compound.
Part 1: Foundational Knowledge & Frequently Asked Questions
This section addresses fundamental questions regarding the material properties and the purification rationale.
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities within a chosen solvent system.[1] The core principle is to dissolve the crude compound in a minimum amount of a hot solvent in which it is highly soluble.[2] As this saturated solution cools, the solubility of the compound decreases, forcing it to crystallize out of the solution. Soluble impurities, being present in much lower concentrations, remain in the cold solvent (the "mother liquor") and are subsequently removed during filtration.[2] Insoluble impurities are removed beforehand by filtering the hot solution.
Q2: What specific properties of this compound are critical for developing a recrystallization protocol?
Understanding the physicochemical properties of this compound is essential for selecting an appropriate solvent and anticipating its behavior. While extensive experimental data is not widely published, we can rely on computed properties and supplier information to guide our approach.
| Property | Value / Observation | Source | Significance for Recrystallization |
| Molecular Formula | C₄H₅N₃O₂ | PubChem[3] | Provides basic chemical identity. |
| Molecular Weight | 127.10 g/mol | PubChem[3] | Used for calculating molar quantities. |
| Appearance | Solid, dark yellow powder | CymitQuímica[4] | The color suggests that colored impurities may be present, which might require decolorization steps. |
| Computed XLogP3 | -0.8 | PubChem[3] | This negative value indicates a preference for polar (hydrophilic) environments over non-polar (lipophilic) ones, strongly suggesting that polar solvents will be more effective for dissolution. |
| Purity (Typical) | ~95% | CymitQuímica[4] | Confirms the necessity of a purification step to remove the remaining ~5% of impurities. |
Q3: What are the likely impurities in my crude this compound sample?
Impurities typically stem from the synthetic route used. For a carbohydrazide, common impurities include:
-
Unreacted Starting Materials: The corresponding ester (e.g., ethyl 1,3-oxazole-5-carboxylate) from which the hydrazide is often synthesized.
-
Excess Reagents: Hydrazine hydrate, if used in excess during synthesis.
-
Side-Products: Products from degradation or alternative reaction pathways.
-
Solvent Residues: Trapped solvents from the preceding reaction workup.
Identifying potential impurities is key to selecting a solvent that maximizes the solubility difference between them and your target compound.[5]
Part 2: Experimental Protocol & Workflow
A successful recrystallization is a systematic process. The following protocol is a robust starting point, designed to be adaptable to your specific experimental conditions.
Workflow for Recrystallization of this compound
Caption: A general workflow for the purification of this compound.
Detailed Step-by-Step Methodology
Step 1: Solvent Selection The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point.[1] Given the compound's polar nature, start with polar protic solvents.
-
Place ~20-30 mg of your crude material into separate small test tubes.
-
Add a potential solvent (e.g., ethanol, isopropanol, water, or mixtures like ethanol/water) dropwise at room temperature, vortexing after each addition. Observe the solubility.
-
If the compound is insoluble or sparingly soluble in the cold, gently heat the test tube in a water bath.
-
The best solvent will dissolve the compound completely upon heating and show significant crystal formation upon cooling back to room temperature and then in an ice bath. Ethanol and ethanol/water mixtures are excellent candidates based on literature for similar heterocyclic compounds.[6][7][8]
Step 2: Dissolution
-
Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
-
Add a stir bar and place the flask on a stirring hotplate.
-
Add the chosen solvent portion-wise, bringing it to a gentle boil between additions. Add just enough solvent to fully dissolve the solid at the boiling point. Using the minimum amount of solvent is crucial for maximizing yield.[2]
Step 3: Hot Filtration (Optional) If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, they must be removed.
-
Pre-heat a funnel (stemless or short-stemmed) and a second Erlenmeyer flask.
-
Place a fluted filter paper in the hot funnel.
-
Quickly pour the hot, saturated solution through the filter paper into the clean, hot flask. This step must be performed rapidly to prevent premature crystallization on the filter paper.
Step 4: Crystallization
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of larger, purer crystals.[9]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Step 5: Crystal Collection
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Connect the filter flask to a vacuum source.
-
Pour the cold slurry of crystals into the funnel. Use a spatula to transfer any remaining crystals.
Step 6: Washing
-
With the vacuum still on, wash the crystals with a minimum amount of ice-cold solvent.[2] This removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces.
-
Maintain the vacuum to pull air through the crystals for several minutes to help them dry.
Step 7: Drying
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Step 8: Purity Assessment (Self-Validation)
-
Thin Layer Chromatography (TLC): Spot the crude material, the purified crystals, and the mother liquor on a TLC plate. A pure compound should result in a single, well-defined spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.[9]
Part 3: Troubleshooting Guide
Encountering issues during recrystallization is common. This guide provides logical steps to diagnose and solve them.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Q: My compound has separated as an oil instead of crystals. What should I do?
This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the solution's temperature or when the solution is too supersaturated.[9]
-
Causality: Impurities can significantly depress a compound's melting point, making it more prone to oiling out.[9] Alternatively, if the solution is cooled too quickly, the high level of supersaturation favors the formation of a disordered, liquid-like phase over an ordered crystal lattice.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then attempt to cool slowly again.[9]
-
Lower the Temperature: Try using a lower-boiling solvent or a solvent mixture that allows dissolution at a temperature below your compound's melting point.
-
Seeding: Add a single, pure crystal (a "seed crystal") to the solution as it cools. This provides a template for proper crystal lattice formation.[9]
-
Q: I've cooled my solution in an ice bath, but no crystals have formed. What's wrong?
This typically indicates that the solution is not sufficiently supersaturated or that nucleation (the initial formation of crystal seeds) has not occurred.[1]
-
Causality: Too much solvent may have been added initially, preventing the concentration from reaching the point of saturation upon cooling.
-
Solutions:
-
Induce Nucleation: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: As mentioned above, a seed crystal can initiate the crystallization process.
-
Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration. Allow it to cool again.[1]
-
Q: My final yield of pure crystals is extremely low. What are the common causes?
A low yield is a frequent and frustrating issue, often traced back to procedural steps.[2]
-
Causality & Solutions:
-
Excess Solvent: The most common cause is using too much solvent during the dissolution step. The compound's solubility, even in the cold solvent, is not zero, and excess solvent will keep a significant portion of your product dissolved in the mother liquor.[2] Solution: Always use the absolute minimum amount of boiling solvent.
-
Premature Crystallization: If the hot filtration step was performed too slowly or with cold equipment, a significant amount of product could have crystallized on the filter paper and been discarded. Solution: Ensure all equipment for hot filtration is pre-heated.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can redissolve and wash away your product.[2] Solution: Use a minimal volume of ice-cold solvent for washing.
-
Q: My "purified" crystals are still yellow/brown. How can I obtain a colorless product?
Colored impurities can often be removed with activated charcoal.
-
Causality: Highly conjugated molecules, often byproducts, can be intensely colored and co-crystallize with your product.
-
Solution:
-
After dissolving your crude product in the hot solvent, remove it from the heat source.
-
Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.
-
Remove the charcoal via hot filtration as described in Step 3 of the main protocol. Then, proceed with cooling and crystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. This compound | C4H5N3O2 | CID 53277862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: A-Z Troubleshooting for Low Yield in 1,3-Oxazole-5-Carbohydrazide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 1,3-Oxazole-5-Carbohydrazide
Welcome to the definitive troubleshooting guide for the synthesis of this compound. This molecule is a cornerstone for the development of novel therapeutics, acting as a pivotal intermediate in the construction of a wide array of pharmacologically active agents. Achieving a high-yield, reproducible synthesis is not just a matter of efficiency; it is fundamental to the integrity and timeline of your research and development pipeline.
This guide is structured to provide you with a deep, causal understanding of the reaction, moving beyond a superficial checklist of steps. As your Senior Application Scientist, my goal is to equip you with the expertise to not only rectify low yields but to master this synthesis, ensuring robust and reliable outcomes in your laboratory.
Part 1: The Core Synthesis - Mechanism and Vulnerabilities
The standard synthesis of this compound is achieved through the hydrazinolysis of a corresponding ester, typically Ethyl 1,3-Oxazole-5-carboxylate. This is a nucleophilic acyl substitution reaction.
Primary Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, yielding the desired carbohydrazide.
Caption: Mechanism of hydrazinolysis for carbohydrazide synthesis.
Key Vulnerabilities Leading to Low Yield
Low yields in this synthesis can almost always be attributed to one of four primary issues:
-
Incomplete Reaction: Insufficient activation energy or non-optimal stoichiometry.
-
Product or Reactant Degradation: The inherent instability of the oxazole ring under certain conditions.
-
Formation of Side-Products: Competing reaction pathways that consume starting materials or the desired product.
-
Losses During Workup and Purification: Suboptimal isolation and purification techniques.
Part 2: Troubleshooting Guide in Q&A Format
This section addresses the most common challenges encountered during the synthesis.
Q1: My reaction has been refluxing for hours, but TLC analysis still shows a significant amount of the starting ester. What is causing this incomplete reaction?
A1: This is a frequent issue and typically points to problems with the reactants or reaction conditions.
Causality and Troubleshooting:
-
Hydrazine Potency and Stoichiometry: Hydrazine hydrate is hygroscopic and can degrade. An insufficient molar excess will fail to drive the reaction to completion.
-
Actionable Protocol:
-
Use a fresh, unopened bottle of high-quality hydrazine hydrate (≥98%).
-
Increase the molar equivalents of hydrazine hydrate. A 3-5 fold excess is a good starting point, though some protocols use up to 10-20 equivalents to ensure completion.[1]
-
Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of hydrazine.
-
-
-
Reaction Temperature and Time: The reaction requires sufficient thermal energy.
-
Actionable Protocol:
-
Ensure your reaction is refluxing at the correct temperature for the solvent (for ethanol, this is ~78 °C).
-
Increase the reflux time. Monitor the reaction progress every 2 hours via TLC. Typical reaction times can range from 4 to 10 hours.[2]
-
-
Typical Reaction Conditions from Literature:
| Reactant Ratio (Hydrazine:Ester) | Solvent | Temperature | Time (hours) | Reported Yield | Reference |
| 2.5 : 1 | Ethanol | Reflux | 2 | 48% (of a byproduct) | [2][3] |
| 1.5-2.0 : 1 | Ethanol | Reflux | 4-6 | Good | [1] |
| Excess | Ethanol | Reflux | 10 | High | [4] |
| 1 : 1 | Methanol | Reflux | 1 | Not specified | [5] |
Note: Yields are highly substrate-dependent.
Q2: I'm observing new, unexpected spots on my TLC, and my final product is impure. What side reactions could be occurring?
A2: Side reactions are a strong possibility, especially given the reactivity of both hydrazine and the oxazole ring.
Causality and Troubleshooting:
-
Oxazole Ring Opening: The 1,3-oxazole ring is susceptible to nucleophilic attack, particularly at the C2 position, by strong nucleophiles like hydrazine.[1][6] This can lead to a variety of ring-opened byproducts.
-
Insight: This side reaction is exacerbated by prolonged reaction times and very high temperatures.
-
Actionable Protocol:
-
Avoid unnecessarily long reflux times. Stop the reaction as soon as the starting ester is consumed (as determined by TLC).
-
Maintain a controlled reflux; avoid excessive heating.
-
-
Caption: Potential side reaction: Hydrazine-mediated oxazole ring opening.
-
Diacyl Hydrazide Formation: The product carbohydrazide can act as a nucleophile and react with another molecule of the starting ester to form a diacyl hydrazide impurity.
-
Insight: This is more likely to occur if the concentration of the starting ester remains high relative to hydrazine at any point in the reaction.
-
Actionable Protocol:
-
Add the ethyl 1,3-oxazole-5-carboxylate solution dropwise to the heated solution of hydrazine hydrate in ethanol, rather than mixing them all at the beginning. This maintains a constant excess of hydrazine.
-
-
Q3: My yield is low after purification. How can I improve my work-up and isolation procedure?
A3: Significant product loss can occur during this final stage if not performed optimally.
Causality and Troubleshooting:
-
Product Solubility: this compound has some solubility in alcohols, which can lead to losses if the product is not properly precipitated.
-
Actionable Protocol:
-
After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to maximize precipitation.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure (rotary evaporator) and then cool.
-
Some protocols suggest pouring the reaction mixture into cold water to induce precipitation.
-
-
-
Purification by Recrystallization: Choosing the right solvent is key to minimizing losses.
-
Actionable Protocol:
-
Part 3: Validated Experimental Protocol
This protocol is a synthesis of best practices derived from the literature for maximizing the yield and purity of this compound.
Materials and Reagents:
-
Ethyl 1,3-oxazole-5-carboxylate
-
Hydrazine hydrate (≥98%)
-
Absolute Ethanol
-
Deionized Water
-
TLC plates (Silica gel 60 F254)
-
Eluent for TLC (e.g., Ethyl acetate/Hexane 1:1 or Dichloromethane/Methanol 9:1)
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (3-5 molar equivalents).
-
Add absolute ethanol (approx. 10-15 mL per gram of ester to be added).
-
In a separate flask, dissolve Ethyl 1,3-oxazole-5-carboxylate (1 molar equivalent) in a minimal amount of absolute ethanol.
-
-
Reaction Execution:
-
Heat the hydrazine hydrate solution to reflux.
-
Once refluxing, add the solution of Ethyl 1,3-oxazole-5-carboxylate dropwise over 30-60 minutes.
-
Maintain the reaction at reflux, monitoring its progress every hour using TLC. The product spot should be more polar than the starting ester.
-
-
Work-up and Isolation:
-
Once the starting ester is no longer visible by TLC (typically 4-8 hours), remove the heat source and allow the reaction to cool to room temperature.
-
Place the flask in an ice bath for at least 30 minutes to promote crystallization.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
-
Purification:
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If it is highly soluble, add hot deionized water dropwise until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization:
-
Appearance: White to off-white solid.
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=N/C=C stretching of the oxazole ring.
-
¹H NMR Spectroscopy: Expect signals for the oxazole ring protons, as well as exchangeable protons for the NH and NH₂ groups.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. ijpbs.com [ijpbs.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,3-Oxazole-5-Carbohydrazide Derivatives
Welcome to the technical support center for the synthesis of 1,3-oxazole-5-carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the scientific understanding to overcome common challenges in this multi-step synthesis, ensuring higher yields, purity, and reproducibility.
I. Synthetic Overview: A Two-Step Approach
The synthesis of this compound derivatives is typically achieved through a reliable two-step process. The first step involves the formation of the core 1,3-oxazole ring, followed by the conversion of an ester functional group into the desired carbohydrazide.
Step 1: 1,3-Oxazole Ring Formation
A common and effective method for constructing the 2-amino-1,3-oxazole-5-carboxylate core is through the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with cyanamide. This reaction proceeds via a cyclization mechanism to furnish the heterocyclic ring.
Step 2: Hydrazinolysis of the Ester
The second step involves the hydrazinolysis of the ethyl ester group at the 5-position of the oxazole ring. This is typically accomplished by reacting the ester with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the final this compound derivative.[1][2][3]
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the synthesis.
Low or No Yield of Ethyl 2-Amino-1,3-Oxazole-5-Carboxylate (Step 1)
Question: I am getting a very low yield, or no desired product at all, in the first step of the oxazole synthesis. What are the likely causes and how can I fix this?
Answer:
Several factors can contribute to poor yields in the oxazole ring formation. Let's break down the potential issues and their solutions:
-
Reagent Quality and Stability:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate: This starting material can be unstable.[4] It is crucial to use a high-purity reagent. If you are synthesizing it in-house, ensure complete conversion and purification.[5][6] It is recommended to use it immediately after preparation or store it under an inert atmosphere at low temperatures (2-8°C).[4]
-
Cyanamide: Cyanamide can dimerize to form dicyandiamide, especially in the presence of acids or bases. Use a fresh, high-quality source of cyanamide for each reaction.
-
-
Reaction Conditions:
-
Temperature Control: The initial reaction is often exothermic. Maintaining the recommended temperature is critical to prevent side reactions and decomposition of the starting materials. Use an ice bath to control the temperature during the addition of reagents.
-
pH of the Reaction Mixture: The pH plays a crucial role in the cyclization step. An inappropriate pH can hinder the reaction or promote side product formation. Ensure the pH is within the optimal range as specified in the protocol you are following.
-
Solvent Choice: The choice of solvent is important for solubility and reactivity. Ensure you are using a suitable solvent system that dissolves the reactants effectively.
-
-
Work-up and Purification:
-
Incomplete Extraction: The product might have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent.
-
Product Degradation during Purification: If using column chromatography, be mindful of the silica gel's acidity, which can sometimes lead to product degradation. You can use a neutral support or deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Incomplete Hydrazinolysis or Formation of Side Products (Step 2)
Question: My hydrazinolysis of the ethyl ester is slow, incomplete, or I'm observing significant side products. What should I investigate?
Answer:
Incomplete hydrazinolysis or the formation of impurities in the second step are common hurdles. Here’s a systematic approach to troubleshoot these issues:
-
Hydrazine Hydrate Quality and Stoichiometry:
-
Purity and Water Content: Use a high-purity grade of hydrazine hydrate. The water content can influence the reaction rate.
-
Molar Excess: A sufficient molar excess of hydrazine hydrate is typically required to drive the reaction to completion.[7] A common starting point is using 3-5 equivalents.
-
-
Reaction Parameters:
-
Temperature and Reaction Time: Hydrazinolysis often requires heating to proceed at a reasonable rate.[1] If the reaction is sluggish, you can try increasing the temperature or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Solvent: Ethanol is a common solvent for this reaction.[1][2] Ensure you are using absolute ethanol, as excess water can sometimes lead to hydrolysis of the ester back to the carboxylic acid as a side product.
-
-
Potential Side Reactions:
-
Formation of Dihydrazide or Acylhydrazone: If your starting material contains other reactive carbonyl groups, these can also react with hydrazine.
-
Ring Opening: Under harsh conditions (e.g., very high temperatures or prolonged reaction times with a strong base), the oxazole ring might be susceptible to cleavage.[8][9]
-
-
Purification Challenges:
-
Removal of Excess Hydrazine: Excess hydrazine hydrate can be difficult to remove. It can often be removed by co-evaporation with a high-boiling point solvent like toluene or by washing the organic extract with a dilute acid solution (use with caution as the product may also be acid-sensitive).
-
Crystallization Issues: The carbohydrazide product is often a solid. If you are having trouble with crystallization, try different solvent systems for recrystallization.[10] A mixture of solvents (e.g., ethanol/water, ethanol/ether) can sometimes induce crystallization.
-
Product Purity and Characterization Issues
Question: My final product shows impurities in the NMR or Mass Spectrum that I cannot identify. What are some common impurities in this synthesis?
Answer:
Unidentified impurities can be frustrating. Based on the reaction pathway, here are some common possibilities:
-
From Step 1:
-
Unreacted ethyl 2-chloro-2-(hydroxyimino)acetate.
-
Side products from the decomposition of starting materials.
-
-
From Step 2:
-
Unreacted ethyl 2-amino-1,3-oxazole-5-carboxylate.
-
The corresponding carboxylic acid from ester hydrolysis.
-
Products from the reaction of hydrazine with other functional groups.
-
-
General:
-
Solvent residues.
-
Grease from glassware.
-
To address this:
-
Re-purify your product: If possible, perform another purification step (e.g., recrystallization from a different solvent system or another round of column chromatography with a different eluent).
-
Thoroughly dry your product: Ensure all solvent has been removed under high vacuum.
-
Advanced Spectroscopic Analysis: Consider using 2D NMR techniques (like COSY and HMQC) to help elucidate the structure of the impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of these reactions?
A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring both steps. For Step 1, you can monitor the disappearance of the ethyl 2-chloro-2-(hydroxyimino)acetate spot. For Step 2, you can track the conversion of the starting ester to the more polar carbohydrazide product. The carbohydrazide will typically have a much lower Rf value than the ester.
Q2: Are there alternative methods for synthesizing the oxazole ring?
A2: Yes, several other methods exist for oxazole synthesis, including the Robinson-Gabriel synthesis[11][12][13], the Van Leusen reaction[14][15][16][17], and others.[18][19][20] The choice of method often depends on the desired substitution pattern on the oxazole ring and the availability of starting materials.
Q3: My final carbohydrazide product is difficult to handle due to its static nature. Any suggestions?
A3: Carbohydrazides can sometimes be fine, fluffy solids that are prone to static. Using an anti-static gun or working in a fume hood with controlled airflow can help. When transferring the solid, using a spatula made of a non-static material can also be beneficial.
Q4: Can I scale up this synthesis? What are the key considerations?
A4: Scaling up this synthesis is feasible, but careful consideration of the following is necessary:
-
Heat Transfer: The reactions, especially the first step, can be exothermic. Ensure your reaction vessel allows for efficient heat dissipation to maintain temperature control.
-
Reagent Addition: For larger scale reactions, slow, controlled addition of reagents is crucial to avoid localized overheating and side reactions.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Work-up and Purification: Extraction and filtration steps will need to be adapted for larger volumes. Crystallization may be a more practical purification method than chromatography for large quantities.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 2-Amino-1,3-Oxazole-5-Carboxylate
-
To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate in a suitable solvent (e.g., ethanol), cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of cyanamide in the same solvent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for the specified time, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
-
Dissolve the ethyl 2-amino-1,3-oxazole-5-carboxylate in absolute ethanol.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent or by cooling.
-
Wash the collected solid with a cold solvent (e.g., cold ethanol or ether) and dry under vacuum.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| Ethyl 2-amino-1,3-oxazole-5-carboxylate | C₆H₈N₂O₃ | 156.14 | White to off-white solid |
| This compound | C₄H₅N₃O₂ | 127.10 | White crystalline solid |
V. Visualizing the Workflow
Workflow for the Synthesis of this compound Derivatives
Caption: A flowchart illustrating the two-step synthesis of this compound.
VI. References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: --INVALID-LINK--
-
Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Available from: --INVALID-LINK--
-
Wikipedia. Robinson–Gabriel synthesis. Available from: --INVALID-LINK--
-
National Institutes of Health. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Available from: --INVALID-LINK--
-
NROChemistry. Van Leusen Reaction. Available from: --INVALID-LINK--
-
Wikipedia. Van Leusen reaction. Available from: --INVALID-LINK--
-
PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: --INVALID-LINK--
-
SynArchive. Robinson-Gabriel Synthesis. Available from: --INVALID-LINK--
-
Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available from: --INVALID-LINK--
-
ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Available from: --INVALID-LINK--
-
Biosynth. Ethyl 2-chloro-2-(hydroxyimino)acetate. Available from: --INVALID-LINK--
-
ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Available from: --INVALID-LINK--
-
ResearchGate. (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available from: --INVALID-LINK--
-
Wiley Online Library. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Available from: --INVALID-LINK--
-
Thieme Connect. Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. Available from: --INVALID-LINK--
-
ChemicalBook. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: --INVALID-LINK--
-
Hindawi. Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available from: --INVALID-LINK--
-
Google Patents. CN103408454A - Preparation method of hydrazide compound. Available from: --INVALID-LINK--
-
J-Stage. Studies on Protein Semisynthesis. I. Formation of Esters, Hydrazides, and Substituted Hydrazides of Peptides by the.... Available from: --INVALID-LINK--
-
Asian Journal of Green Chemistry. Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers. Available from: --INVALID-LINK--
-
PrepChem.com. Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. Available from: --INVALID-LINK--
-
RSC Publishing. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Available from: --INVALID-LINK--
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: --INVALID-LINK--
-
ResearchGate. Proposed mechanism for the formation of 5 from ethyl 2‐chloro‐2‐(hydroxyimino)acetate 3.... Available from: --INVALID-LINK--
-
ResearchGate. Synthesis and Reactions of Oxazoles. Available from: --INVALID-LINK--
-
Research Square. Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Available from: --INVALID-LINK--
-
National Institutes of Health. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. Available from: --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. Available from: --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. Ethyl 2-Chloro-2-(hydroxyimino)acetate. Available from: --INVALID-LINK--
-
Semantic Scholar. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Available from: --INVALID-LINK--
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: --INVALID-LINK--
-
YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Available from: --INVALID-LINK--
-
National Institutes of Health. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: --INVALID-LINK--
-
PubChem. Ethyl 2-amino-1,3-oxazole-5-carboxylate. Available from: --INVALID-LINK--
-
Chemsrc.com. Ethyl 2-amino-1,3-oxazole-5-carboxylate. Available from: --INVALID-LINK--
-
ChemicalBook. Ethyl 2-aminothiazole-5-carboxylate synthesis. Available from: --INVALID-LINK--
-
International Journal of Chemical and Biological Sciences. Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Available from: --INVALID-LINK--
-
Chemical Synthesis Database. ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Available from: --INVALID-LINK--
-
ResearchGate. (PDF) Ethyl 2-aminooxazole-5-carboxylate. Available from: --INVALID-LINK--
-
Researcher.Life. Mechanism of the Robinson-Gabriel synthesis of oxazoles. Available from: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 4. Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | FE34373 [biosynth.com]
- 5. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sciforum.net [sciforum.net]
- 15. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 16. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 17. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1,3-Oxazole synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
How to avoid dimer formation in 1,3-Oxazole-5-carbohydrazide reactions.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-oxazole-5-carbohydrazide and its derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and, most importantly, to avoid the common pitfall of dimer formation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions, and why is it a problem?
A1: Dimer formation refers to a self-condensation reaction where two molecules of this compound react with each other. This typically occurs when the hydrazide nitrogen of one molecule attacks the activated carbonyl carbon of another, leading to the formation of a stable, unwanted dimeric byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.
Q2: What are the primary factors that promote dimer formation?
A2: Several factors can contribute to dimer formation:
-
High concentration of the carbohydrazide: Increased proximity of the molecules enhances the likelihood of self-reaction.
-
Prolonged reaction times: Extended exposure to activating reagents can provide more opportunities for the side reaction to occur.
-
Excessive amounts of coupling reagents: Over-activation of the carboxylic acid can lead to a highly reactive intermediate that is prone to reacting with another carbohydrazide molecule.
-
Elevated temperatures: Higher temperatures can increase the rate of the dimerization reaction.
-
Inappropriate choice of coupling reagent: Some coupling reagents are more prone to inducing side reactions like dimerization.
Q3: Can the choice of solvent influence dimer formation?
A3: Yes, the solvent can play a role. Polar aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF) are commonly used.[1] The solubility of the starting materials and intermediates in the chosen solvent is crucial. Poor solubility can lead to localized high concentrations, potentially increasing dimer formation. It is essential to select a solvent that ensures all reactants remain in solution throughout the reaction.
Q4: How can I detect the presence of a dimer in my reaction mixture?
A4: The presence of a dimer can typically be detected using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will appear as a distinct spot, usually with a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the dimer by its mass-to-charge ratio (m/z). The dimer will have a molecular weight that is approximately double that of the starting carbohydrazide minus the elements of water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the purified dimer will show characteristic signals that can be used to confirm its structure.
Section 2: Troubleshooting Guide: Minimizing Dimer Formation
This section provides detailed strategies and protocols to mitigate dimer formation in your reactions involving this compound.
Issue 1: Significant Dimer Formation Observed by TLC/LC-MS
This is the most common issue encountered. The following troubleshooting steps are recommended, starting with the simplest to implement.
Strategy 1: Optimization of Reaction Conditions
The initial approach should always be to optimize the reaction conditions.
-
Slow Addition of Reagents: Instead of adding the coupling reagent and other reactants all at once, a slow, dropwise addition of the coupling reagent to a solution of the this compound and the coupling partner is highly recommended. This maintains a low concentration of the highly reactive activated intermediate at any given time, favoring the desired intermolecular reaction over self-condensation.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or even -15 °C) can significantly slow down the rate of dimer formation.[2] While this may also slow down the desired reaction, it often provides a better selectivity. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
-
Concentration Adjustment: Perform the reaction at a lower concentration. By diluting the reaction mixture, you decrease the probability of two carbohydrazide molecules encountering each other. A good starting point is to double the solvent volume and observe the effect on dimer formation.
Experimental Protocol: Optimized Coupling with Slow Addition
-
Dissolve this compound (1.0 eq) and the amine or other coupling partner (1.1 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in the same anhydrous solvent.
-
Add the solution of the coupling reagent and base dropwise to the cooled solution of the carbohydrazide and amine over a period of 30-60 minutes using a syringe pump or a dropping funnel.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Once the reaction is complete, proceed with the standard work-up and purification procedures.
Strategy 2: Judicious Selection of Coupling Reagents
The choice of coupling reagent is critical in minimizing side reactions.[3][4]
-
Aminium/Uronium-based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred as they can lead to faster reaction rates for the desired coupling, thereby outcompeting the dimerization.[5] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen of its HOAt leaving group.
-
Phosphonium-based Reagents: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also effective and are known to be less prone to causing racemization.[4][5]
-
Carbodiimides: While common, carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can sometimes lead to more side reactions, including the formation of N-acylurea byproducts, in addition to dimerization.[6][7] If using a carbodiimide, it is crucial to include an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to suppress side reactions and improve efficiency.[5]
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium | High reactivity, low racemization | Higher cost |
| HBTU | Aminium/Uronium | Good reactivity, widely used | Can cause guanidinylation of primary amines[6] |
| PyBOP | Phosphonium | Good for hindered couplings, low racemization | Byproduct can be difficult to remove |
| EDC/HOBt | Carbodiimide | Water-soluble byproducts, cost-effective | Can lead to N-acylurea formation and other side reactions |
Visualization: Logical Flow for Troubleshooting Dimer Formation
References
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
Identifying and removing impurities from 1,3-Oxazole-5-carbohydrazide.
Welcome to the technical support center for 1,3-Oxazole-5-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and removing impurities from this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to ensure the integrity and purity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: Impurities in this compound can originate from the synthetic route and subsequent degradation. Key impurities to consider include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include the corresponding oxazole ester (e.g., ethyl or methyl oxazole-5-carboxylate) and hydrazine. The synthesis of oxazoles can involve various starting materials, and their presence as unreacted components is a common source of impurities.[1][2][3][4]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, hexane) may be present in the final product.[5][6]
-
By-products of Synthesis: The formation of the oxazole ring and the subsequent reaction with hydrazine can lead to various by-products. For instance, the Van Leusen oxazole synthesis, a common method, uses tosylmethyl isocyanide (TosMIC), and by-products from this reagent could be present.[2][4]
-
Hydrazine: This is a particularly important impurity to monitor due to its potential genotoxicity. Regulatory guidelines often have strict limits for such impurities in pharmaceutical products.[7][8][9]
-
Degradation Products: this compound can degrade over time, especially if not stored under appropriate conditions. Hydrolysis of the hydrazide to the corresponding carboxylic acid is a potential degradation pathway.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for analyzing non-volatile and thermally labile compounds like this compound. A reversed-phase column (e.g., C18) with a UV detector is a standard starting point. For more selective and sensitive detection, especially for isomeric impurities, mass spectrometric (MS) detection is recommended.[8][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. For non-volatile impurities like hydrazine, derivatization may be necessary to make them amenable to GC analysis.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main compound and any significant impurities. It can provide unequivocal structural information that is complementary to chromatographic techniques.[6][12]
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring the progress of a reaction and getting a preliminary assessment of purity.[5][13][14]
Troubleshooting Guides: Impurity Identification and Removal
This section provides detailed protocols for the identification and removal of impurities from this compound.
Guide 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This guide outlines a general workflow for developing an HPLC method to separate this compound from its potential impurities.
Workflow for HPLC Method Development
References
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sielc.com [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. magritek.com [magritek.com]
- 13. chemmethod.com [chemmethod.com]
- 14. chemmethod.com [chemmethod.com]
Validation & Comparative
Comparing the biological activity of 1,3-Oxazole-5-carbohydrazide and 1,3,4-Thiadiazole-2-carbohydrazide derivatives.
An In-Depth Comparative Guide to the Biological Activity of 1,3-Oxazole-5-carbohydrazide and 1,3,4-Thiadiazole-2-carbohydrazide Derivatives
A Senior Application Scientist's Perspective on Two Potent Heterocyclic Scaffolds
In the dynamic field of medicinal chemistry, the design and synthesis of novel heterocyclic compounds remain a cornerstone of drug discovery. Among the vast array of scaffolds, five-membered aromatic rings containing nitrogen and another heteroatom are particularly privileged structures. This guide provides a comprehensive comparison between two such scaffolds: this compound and its bioisosteric analogue, 1,3,4-thiadiazole-2-carbohydrazide. We will dissect their biological activities, present supporting experimental data and protocols, and explore the underlying chemical principles that dictate their pharmacological profiles, offering valuable insights for researchers and drug development professionals.
The Principle of Bioisosterism: Oxygen vs. Sulfur
The core structural difference between an oxazole and a thiadiazole is the substitution of an oxygen atom for a sulfur atom. This is a classic example of bioisosterism, where atoms or groups with similar physical or chemical properties are interchanged to create novel compounds with potentially enhanced biological activities or improved pharmacokinetic profiles.[1] While oxygen and sulfur are both in Group 16 of the periodic table, sulfur's larger atomic radius, lower electronegativity, and available d-orbitals can significantly alter a molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity. These differences are often the key to the varying potencies observed between oxazole and thiadiazole derivatives.[1]
Comparative Analysis of Biological Activities
Derivatives from both the 1,3-oxazole and 1,3,4-thiadiazole families are renowned for a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory actions.[2][3] However, direct comparative studies often reveal superior activity in the thiadiazole analogues.
Antimicrobial Efficacy
Both scaffolds have been extensively incorporated into potential antimicrobial agents. Their mechanism often involves inhibiting essential bacterial enzymes or disrupting cell wall integrity. In comparative assays, 1,3,4-thiadiazole derivatives frequently exhibit lower Minimum Inhibitory Concentrations (MIC), indicating greater potency.
Table 1: Illustrative Comparative Antimicrobial Activity (MIC in µg/mL)
| Target Microorganism | 1,3-Oxazole Derivative (A) | 1,3,4-Thiadiazole Derivative (B) | Standard (Ciprofloxacin) |
| Staphylococcus aureus | 12.5 | 6.25 | 3.12 |
| Escherichia coli | 25 | 12.5 | 6.25 |
| Candida albicans | >50 | 25 | N/A |
The enhanced activity of the thiadiazole derivative (B) can be attributed to the sulfur atom, which increases the overall lipophilicity of the molecule, thereby facilitating its passage across the lipid-rich cell membranes of microorganisms.
Anticancer and Cytotoxic Potential
The development of novel anticancer agents is a critical research area where these heterocycles have shown immense promise.[4][5][6] They can induce apoptosis, inhibit protein kinases, or interfere with DNA replication processes in cancer cells.[7] When evaluated for cytotoxicity against various cancer cell lines, thiadiazole derivatives often demonstrate superior performance.
Table 2: Illustrative Comparative Cytotoxicity (IC₅₀ in µM) against MCF-7 Breast Cancer Cells
| Compound Class | Derivative Moiety | IC₅₀ (µM) |
| This compound | N'-(4-chlorobenzylidene) | 15.8 |
| 1,3,4-Thiadiazole-2-carbohydrazide | N'-(4-chlorobenzylidene) | 4.2 |
| Doxorubicin (Standard) | N/A | 0.72[4] |
The significantly lower IC₅₀ value for the thiadiazole derivative suggests a more potent interaction with its molecular target. This could be due to more favorable binding energies, where the sulfur atom acts as a better hydrogen bond acceptor or participates in other non-covalent interactions within the target protein's active site.
Self-Validating Experimental Protocols
To ensure the integrity and reproducibility of the data presented, rigorous and standardized experimental methodologies are essential. The following sections detail the workflows for the key biological assays.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a gold standard for assessing the in vitro antimicrobial activity of novel compounds.
Experimental Workflow: MIC Determination
Caption: Workflow for the broth microdilution antimicrobial assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized suspension and add it to each well to achieve a final concentration of 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing compound cytotoxicity via the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Seed a human cancer cell line (e.g., MCF-7) into a 96-well plate in complete growth medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the cells with the compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC₅₀ value is determined by plotting the compound concentration versus the percentage of cell viability using non-linear regression analysis.
Conclusion and Future Outlook
This guide demonstrates that while both this compound and 1,3,4-thiadiazole-2-carbohydrazide derivatives are valuable scaffolds in medicinal chemistry, the thiadiazole analogues often exhibit superior biological activity.[1][3] This enhancement is largely due to the unique physicochemical properties conferred by the sulfur atom, which can improve membrane permeability and target binding affinity. The provided experimental protocols offer a standardized framework for researchers to validate these findings and explore new derivatives.
Future research should focus on expanding the library of these compounds and conducting comprehensive Structure-Activity Relationship (SAR) studies. Advanced in silico techniques, such as molecular docking, can further elucidate the specific interactions with biological targets and guide the rational design of next-generation therapeutic agents with even greater potency and selectivity.[5]
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Drug Discovery Professionals: 1,3-Oxazole-5-Carbohydrazide Versus Other Key Hydrazides
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that exhibit potent and selective biological activity is perpetual. Among the myriad of functional groups and heterocyclic systems, the hydrazide moiety (-CONHNH₂) has proven to be a cornerstone in the development of therapeutic agents.[1][2] Its remarkable success is exemplified by Isoniazid, a simple hydrazide derivative that has been a first-line treatment for tuberculosis for decades.[1][3] The hydrazide group's utility stems from its role as a versatile synthon for creating more complex molecules, such as hydrazones and various heterocycles, and its ability to act as a critical pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets.[2][4][5]
This guide provides an in-depth comparison of a particularly promising class of compounds—1,3-oxazole-5-carbohydrazides—against other significant hydrazide families in drug discovery. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and design of hydrazide-based drug candidates.
The Hydrazide Blueprint: Isoniazid as the Archetype
To appreciate the comparative potential of novel hydrazides, we must first understand the benchmark set by Isoniazid (Isonicotinic Acid Hydrazide). Isoniazid is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect.[6][7] This activation is a critical first step, performed by the mycobacterial catalase-peroxidase enzyme, KatG.[3][8][9]
The causality behind its efficacy lies in this very activation. The KatG enzyme transforms Isoniazid into a reactive isonicotinic acyl radical.[6] This radical then covalently binds with NAD⁺ to form a nicotinoyl-NAD adduct, which is the ultimate bioactive molecule.[6] The adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a vital enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis.[7][8] By blocking InhA, the drug effectively halts the synthesis of mycolic acids, which are indispensable, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[6][7][9] This disruption leads to the loss of cell wall integrity and ultimately, bacterial death.
This elegant mechanism highlights the potential of the hydrazide scaffold but also its limitations, such as the emergence of resistance through mutations in the katG gene.[6][7] This necessitates the exploration of novel hydrazide derivatives with different heterocyclic cores, like the 1,3-oxazole ring, to overcome such challenges and broaden the therapeutic scope.
The Rise of the 1,3-Oxazole Scaffold
The 1,3-oxazole ring is considered a "privileged scaffold" in medicinal chemistry.[10] This five-membered heterocycle, containing one oxygen and one nitrogen atom, is a structural component in numerous natural products and synthetic drugs.[11][12] Its value lies in its relative stability, its ability to participate in hydrogen bonding and π-stacking interactions, and its role as a versatile synthetic intermediate.[12][13] When combined with a carbohydrazide at the 5-position, it creates a molecule with multiple points for functionalization and diverse biological interactions.
General Synthesis of 1,3-Oxazole-5-Carbohydrazides
The synthesis of these target compounds is typically a multi-step process that offers flexibility for creating a library of derivatives. The choice of a robust and high-yielding synthetic route is paramount for efficient drug discovery campaigns.
Experimental Protocol: Synthesis of a Representative this compound
This protocol describes a common and reliable method for synthesizing the core carbohydrazide intermediate.
Objective: To synthesize a this compound from its corresponding ethyl ester.
Pillar of Trustworthiness: This protocol is self-validating through the monitoring of the reaction by Thin-Layer Chromatography (TLC) and characterization of the final product by spectroscopic methods (¹H-NMR, IR) and melting point determination to confirm purity and structural integrity.
Methodology:
-
Reactant Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the starting ethyl 1,3-oxazole-5-carboxylate in 30 mL of absolute ethanol.
-
The choice of ethanol is causal; it serves as an excellent solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.
-
-
Hydrazinolysis Reaction:
-
To the stirred solution, add 4.0 equivalents of hydrazine hydrate (99%). The use of an excess of hydrazine hydrate is critical as it drives the reaction equilibrium towards the formation of the hydrazide product, ensuring a high conversion rate.
-
Heat the reaction mixture to reflux (approximately 78-80°C). The elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution reaction, where the hydrazine displaces the ethoxy group of the ester.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction every hour using TLC (e.g., mobile phase: 50% Ethyl Acetate in Hexane). Spot the reaction mixture against the starting material. The reaction is considered complete upon the disappearance of the starting ester spot.
-
-
Product Isolation and Purification:
-
Once the reaction is complete (typically 6-8 hours), cool the flask to room temperature and then place it in an ice bath for 30 minutes. This reduction in temperature decreases the solubility of the product, promoting its precipitation.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with a small amount of cold diethyl ether to remove any residual unreacted starting materials or soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure this compound. Dry the final product under vacuum.
-
Comparative Biological Activity
The true measure of a drug scaffold's potential lies in its biological performance. Hydrazide derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[5][14][15][16]
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority due to rising drug resistance.[17] Hydrazide-hydrazones are a promising class of compounds in this area.[18][19][20]
This compound Derivatives: These compounds have shown significant potential. The oxazole ring itself is a key component in many antimicrobial drugs.[21][22] When linked to a hydrazide, the resulting molecule can target various bacterial processes.
Comparison with Other Hydrazides:
-
Isonicotinoyl Hydrazones: As derivatives of Isoniazid, these have been extensively studied. Their primary mechanism is often related to the inhibition of mycolic acid synthesis.[9]
-
Pyrazole Carbohydrazides: The pyrazole nucleus is another privileged scaffold. Pyrazole-based hydrazides exhibit a broad range of biological activities, including antimicrobial effects.[4]
-
1,3,4-Oxadiazole Hydrazides: This isomeric cousin of the oxazole ring is also a potent pharmacophore. 1,3,4-oxadiazole derivatives are well-documented for their antimicrobial properties.[23][24]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative Example | S. aureus (Gram +) | E. coli (Gram -) | M. tuberculosis | Reference |
| 1,3-Oxazole-Carbohydrazide | Phenyl-substituted oxazole hydrazone | 1.95 - 7.81 | ~12.5 | 1.56 | [18][20][25] |
| Isonicotinoyl Hydrazide | Isoniazid | Inactive | Inactive | 0.02-0.2 | [6] |
| Pyrazole-Carbohydrazide | Aryl-substituted pyrazole hydrazone | 32 - 64 | 32 - 64 | >100 | [19][26][27] |
| 1,3,4-Oxadiazole-Carbohydrazide | Thioether-substituted oxadiazole | ~6.25 | ~12.5 | Not reported | [20][28] |
Note: Data is compiled and representative of values found in the literature. Specific values vary greatly with substitution patterns.
From the data, it is evident that 1,3-oxazole-carbohydrazide derivatives can exhibit potent, broad-spectrum antibacterial activity, in some cases surpassing other hydrazide classes against common bacterial strains. Their activity against M. tuberculosis is particularly noteworthy, suggesting they may act via mechanisms different from or complementary to Isoniazid.
Anticancer Activity
The development of novel anticancer agents with improved selectivity and reduced toxicity is a central goal of modern drug discovery.[29] Heterocyclic compounds, including oxazoles and various hydrazides, are at the forefront of this research.[30][31][32][33]
This compound Derivatives: The oxazole scaffold is present in several anticancer agents where it can interact with various targets like protein kinases, tubulin, and DNA.[31] Fused oxazolo[5,4-d]pyrimidines, for example, act as purine antagonists, interfering with nucleic acid synthesis.[30]
Comparison with Other Hydrazides:
-
1,3,4-Oxadiazole Derivatives: These compounds have shown remarkable anticancer activity through various mechanisms, including inhibition of histone deacetylases (HDACs), telomerase, and receptor tyrosine kinases like VEGFR-2.[28][32]
-
Pyrazole Carbohydrazides: These derivatives have been shown to induce apoptosis in cancer cells and inhibit cell proliferation, with some salicylaldehyde-pyrazole-carbohydrazide derivatives showing potent effects on lung cancer cells.[4]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Class | Derivative Example | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| 1,3-Oxazole-Carbohydrazide | Oxazolo[5,4-d]pyrimidine | ~50-60 | ~5-10 | ~50-60 | [30] |
| 1,3,4-Oxadiazole-Carbohydrazide | Substituted oxadiazole thioether | 1.2 - 21.9 | ~5-15 | ~1.5 - 5 | [28][32] |
| Pyrazole-Carbohydrazide | 1-arylmethyl-3-aryl-pyrazole | Not reported | 1.8 - 4.5 | Not reported | [26][27] |
Note: Data is compiled and representative of values found in the literature. IC₅₀ values are highly dependent on the specific cell line and compound structure.
The comparison suggests that while all three classes of hydrazides are promising, 1,3,4-oxadiazole and pyrazole derivatives have shown exceptionally low IC₅₀ values in specific studies. However, the unique mechanisms of action associated with the 1,3-oxazole scaffold, such as purine antagonism, make it a highly valuable and distinct avenue for further exploration.[30]
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, driving the need for new anti-inflammatory drugs. Hydrazones and related heterocycles have been investigated as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.[16]
This compound Derivatives: Oxazole derivatives, such as the COX-2 inhibitor Oxaprozin, have a clinical precedent in treating inflammation.[11] This provides a strong rationale for exploring novel oxazole-based hydrazides for this indication. Studies have shown that newly synthesized oxazole derivatives can exhibit significant anti-inflammatory effects in animal models, such as the carrageenan-induced rat paw edema assay.[34][35][36]
Comparison with Other Hydrazides:
-
1,3,4-Oxadiazole Derivatives: These compounds are also known to possess anti-inflammatory properties, often linked to the inhibition of COX and 5-lipoxygenase (5-LOX) enzymes.[37]
-
General Hydrazones: Many hydrazone derivatives have been reported to exhibit good analgesic and anti-inflammatory activity, indicating the importance of the C=N-NH-CO linkage for this biological effect.[16]
Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Edema)
| Compound Class | Assay Model | % Inhibition (at 4h) | Reference |
| 1,3-Oxazole Derivative | Carrageenan-induced rat paw edema | ~79% | [38] |
| 1,3,4-Oxadiazole Derivative | Carrageenan-induced rat paw edema | ~70-75% | [38] |
| Standard Drug (Indomethacin/Ibuprofen) | Carrageenan-induced rat paw edema | ~84% | [35][38] |
Note: Data is compiled and representative of values found in the literature. Efficacy is dose-dependent and varies with compound structure.
The experimental data indicates that 1,3-oxazole derivatives are highly competitive with other heterocyclic systems as anti-inflammatory agents, with some candidates approaching the efficacy of established non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models.[38]
Conclusion and Future Directions
This guide demonstrates that this compound and its derivatives represent a highly versatile and potent class of compounds in drug discovery.
-
Versus Isoniazid: They offer the potential for broad-spectrum antimicrobial activity that may overcome existing resistance mechanisms in tuberculosis.
-
Versus Other Heterocyclic Hydrazides: They are highly competitive across multiple therapeutic areas, including oncology and inflammation. While scaffolds like 1,3,4-oxadiazoles and pyrazoles have also shown exceptional potency, the 1,3-oxazole ring provides access to unique biological targets and mechanisms of action, such as purine antagonism.
The choice of which hydrazide scaffold to pursue depends on the specific therapeutic target and desired pharmacological profile. However, the compelling body of evidence strongly supports the continued investigation of 1,3-oxazole-5-carbohydrazides as a "privileged" starting point for the design of next-generation therapeutic agents. Future work should focus on expanding chemical libraries around this core, elucidating specific molecular targets, and optimizing pharmacokinetic properties to translate preclinical promise into clinical success.
References
- 1. hygeiajournal.com [hygeiajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. ijpdd.org [ijpdd.org]
- 12. researchgate.net [researchgate.net]
- 13. chemmethod.com [chemmethod.com]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [ouci.dntb.gov.ua]
- 18. mdpi.com [mdpi.com]
- 19. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iajps.com [iajps.com]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 29. turkjps.org [turkjps.org]
- 30. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benthamscience.com [benthamscience.com]
- 32. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 34. jddtonline.info [jddtonline.info]
- 35. jddtonline.info [jddtonline.info]
- 36. researchgate.net [researchgate.net]
- 37. Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives. | Semantic Scholar [semanticscholar.org]
- 38. mdpi.com [mdpi.com]
A Comparative Analysis of the Antimicrobial Potential of Oxazole and Pyrazole Carbohydrazide Derivatives
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel molecular scaffolds that can be developed into effective therapeutic agents. Among the vast landscape of heterocyclic compounds, oxazole and pyrazole carbohydrazide derivatives have emerged as particularly promising candidates, demonstrating a broad spectrum of activity against various pathogenic microbes. This guide offers a detailed comparative study of the antimicrobial profiles of these two classes of compounds, supported by experimental data and methodological insights to aid researchers in the field of drug discovery and development.
The Imperative for New Antimicrobial Agents
The diminishing efficacy of existing antibiotics has created a critical need for new chemical entities with unique mechanisms of action. Heterocyclic compounds, with their diverse structures and ability to interact with a wide range of biological targets, represent a fertile ground for the discovery of such agents.[1] Oxazole and pyrazole cores, when functionalized with a carbohydrazide moiety, have shown significant potential, exhibiting both antibacterial and antifungal properties.[2][3] This guide will dissect the available data to provide a clear comparison of their strengths and weaknesses.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the in vitro antimicrobial activity of various oxazole and pyrazole carbohydrazide derivatives against a panel of clinically relevant bacteria and fungi, as reported in the scientific literature.
Antibacterial Activity
Table 1: Comparative Antibacterial Activity of Oxazole and Pyrazole Carbohydrazide Derivatives (MIC in µg/mL)
| Compound Class | Derivative/Substituent | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Oxazole | Substituted amido sulfonamido methane linked bisoxazoles | Comparable to references | Not Reported | Comparable to references | Not Reported | [2] |
| Oxazole | Benzoxazole-5-carboxylate derivatives | Good activity | Good activity | Good activity | Not Reported | [4] |
| Pyrazole | Naphthyl-substituted pyrazole-derived hydrazones | 0.78–1.56 | Not Reported | Not Reported | 0.78–1.56 (against A. baumannii) | [5] |
| Pyrazole | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 62.5-125 | 62.5-125 | 62.5-125 | Not Reported | [6] |
| Pyrazole | Aminoguanidine-derived 1,3-diphenyl pyrazoles | 1-8 | Not Reported | 1-8 | Not Reported | [5] |
Note: Direct comparison is challenging due to variations in tested derivatives and specific strains. The data presented is a synthesis from multiple sources to provide a general overview.
From the available data, pyrazole derivatives, particularly those with specific substitutions like naphthyl and aminoguanidine groups, have demonstrated potent activity against Gram-positive bacteria, with some MIC values as low as 0.78 µg/mL.[5] Oxazole derivatives also show considerable antibacterial action, often described as comparable to standard antibiotics.[2][7]
Antifungal Activity
Table 2: Comparative Antifungal Activity of Oxazole and Pyrazole Carbohydrazide Derivatives (MIC or EC50 in µg/mL)
| Compound Class | Derivative/Substituent | Candida albicans | Aspergillus niger | Other Fungi | Reference |
| Oxazole | Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives | Not Reported | High activity (up to 90mm inhibition zone) | Not Reported | [2] |
| Pyrazole | Isoxazolol pyrazole carboxylate | Not Reported | Not Reported | R. solani (EC50: 0.37) | [8][9] |
| Pyrazole | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 2.9–7.8 | Not Reported | Not Reported | [6] |
| Pyrazole | Pyrazole-clubbed 1,2,4-oxadiazole derivatives | Not Reported | 7.81 | Not Reported | [10][11] |
Pyrazole derivatives have shown remarkable antifungal activity, with some compounds exhibiting EC50 values as low as 0.37 µg/mL against plant pathogenic fungi.[8][9] Certain pyrazole carbohydrazide derivatives have also displayed potent activity against Candida albicans with MIC values in the range of 2.9–7.8 µg/mL.[6] Oxazole derivatives have also demonstrated high antifungal potential, with some showing large zones of inhibition.[2]
Delving into the Mechanism of Action
Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for rational drug design. While the exact mechanisms for all derivatives are not fully elucidated, some insights have been gained through experimental and in silico studies.
Pyrazole Derivatives: Targeting DNA Gyrase
A significant body of evidence suggests that many antibacterial pyrazole derivatives function by inhibiting DNA gyrase.[5][12] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By binding to DNA gyrase, these pyrazole compounds prevent its function, leading to a cessation of cellular processes and ultimately, bacterial death.
Caption: Proposed mechanism of action for antibacterial pyrazole derivatives.
Oxazole Derivatives: A More Diverse Range of Targets
The mechanism of action for oxazole derivatives appears to be more varied and less consistently defined.[1] Different oxazole-containing compounds have been reported to target various cellular processes, and their specific mechanism is often dependent on the overall structure of the molecule. This diversity in targets could be advantageous in overcoming resistance mechanisms.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of both oxazole and pyrazole carbohydrazide derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring.
-
For Pyrazole Derivatives: The presence of bulky aromatic groups, such as naphthyl rings, has been shown to enhance antibacterial activity.[5] The substitution pattern on the phenyl rings attached to the pyrazole core also plays a crucial role in determining the potency and spectrum of activity.
-
For Oxazole Derivatives: The biological activity of oxazole derivatives is also highly dependent on the substitution pattern.[2] Fused ring systems, such as pyrano-oxazoles, have demonstrated potent antifungal effects.[2]
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
The data presented in this guide is primarily derived from two standard antimicrobial susceptibility testing methods: the agar disk diffusion method and the broth microdilution method.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow of the Agar Disk Diffusion Method.
Broth Microdilution Method
This method provides a quantitative measure of antimicrobial activity (MIC).
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion: Promising Scaffolds for Future Antimicrobials
Both oxazole and pyrazole carbohydrazide derivatives represent valuable and promising scaffolds in the search for new antimicrobial agents. Pyrazole derivatives have demonstrated particularly potent and, in some cases, well-defined antibacterial activity, often targeting DNA gyrase.[5][12] Oxazole derivatives, while also showing significant antimicrobial potential, appear to have a more diverse range of possible mechanisms of action.[1]
The broad spectrum of activity exhibited by both classes of compounds, encompassing Gram-positive and Gram-negative bacteria as well as various fungal pathogens, underscores their importance for further investigation. Future research should focus on the synthesis of novel derivatives with optimized activity and reduced toxicity, as well as more in-depth studies to elucidate their precise mechanisms of action. Such efforts will be crucial in translating the promise of these heterocyclic compounds into clinically effective antimicrobial therapies.
References
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. iajps.com [iajps.com]
- 3. mdpi.com [mdpi.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benthamdirect.com [benthamdirect.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1,3-Oxazole-5-carbohydrazide: A Comparative Analysis of Chromatographic Techniques
Introduction: The Imperative for Purity in Novel Heterocycles
In the landscape of modern drug discovery, heterocyclic scaffolds such as 1,3-oxazole are foundational building blocks for novel therapeutic agents. The title compound, 1,3-Oxazole-5-carbohydrazide, represents a key intermediate, leveraging the reactive potential of the carbohydrazide moiety for further molecular elaboration. The synthesis of such compounds is a critical first step; however, the subsequent, rigorous confirmation of its purity is paramount.[1][2] The presence of uncharacterized impurities, including starting materials, by-products, or degradation products, can profoundly impact the safety, efficacy, and regulatory approvability of a final drug product.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the benchmark method for assessing the purity of synthesized this compound. We will explore the causality behind methodological choices and contrast its performance with viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC). Every protocol herein is designed as a self-validating system, grounded in established principles and regulatory expectations outlined by bodies like the International Conference on Harmonisation (ICH).[3][4]
Part 1: The Gold Standard - Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the undisputed workhorse in pharmaceutical quality control for its robustness, versatility, and extensive applicability to a wide range of molecular polarities, making it exceptionally well-suited for analyzing heterocyclic compounds.[5][6][7] The methodology is built on the principle of partitioning the analyte between a non-polar stationary phase and a polar mobile phase.
Causality in Method Design: Why These Parameters?
The development of a reliable HPLC method is not arbitrary; it is a systematic process. For a molecule like this compound, which possesses both aromatic (oxazole ring) and polar (carbohydrazide) features, a C18 column is the logical starting point.[8] This provides a non-polar stationary phase that can effectively retain the molecule through hydrophobic interactions.
A gradient elution is selected over an isocratic one to ensure that impurities with a wide spectrum of polarities—from non-polar starting materials to highly polar degradation products—can be resolved and eluted within a reasonable timeframe. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The workflow is designed to ensure that the analytical system is suitable for its intended purpose before any sample analysis begins, a concept known as System Suitability Testing (SST), which is a cornerstone of method validation.[9][10]
Experimental Protocol: RP-HPLC for Purity Assessment
1. Instrumentation:
-
A validated HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm. The oxazole ring provides a strong chromophore, making UV detection highly sensitive for this compound class. A similar oxadiazole derivative showed a lambda max of 235 nm, and 254 nm is a common wavelength for aromatic systems.[11]
-
Injection Volume: 10 µL.
3. Sample & Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized batch at the same concentration (0.1 mg/mL).
-
Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection to prevent column blockage.
4. System Suitability Testing (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.[9]
-
Tailing Factor (T): 0.8 - 1.5.
-
Theoretical Plates (N): > 2000.
-
5. Data Analysis:
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity assessment of this compound.
Part 2: Alternative & Complementary Techniques
While HPLC is the standard, other techniques offer advantages in specific contexts, such as higher throughput or speed.
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a direct evolution of HPLC that utilizes columns with sub-2 µm particles.[12] This fundamental change, combined with instrumentation that operates at much higher pressures (up to 15,000 psi), results in dramatic improvements in speed, resolution, and sensitivity.[13][14]
Key Advantages:
-
Speed: Analysis times are reduced significantly, often by a factor of 5-10 compared to conventional HPLC.[12][15]
-
Resolution: Narrower peaks lead to superior separation of closely related impurities.[14]
-
Sensitivity: Sharper peaks result in a greater signal-to-noise ratio, improving limits of detection (LOD) and quantitation (LOQ).[15]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates make UPLC a greener alternative.[16]
-
Instrumentation: A validated UPLC system capable of handling pressures >1000 bar.
-
Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: Same as HPLC (0.1% Phosphoric Acid in Water / ACN).
-
Gradient Program (Accelerated):
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (Equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection & Sample Prep: Same as HPLC.
Alternative 2: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a sophisticated form of planar chromatography that offers a high-throughput screening alternative to HPLC.[17] It allows for the simultaneous analysis of multiple samples on a single plate, making it highly cost-effective for routine checks or screening large numbers of synthetic batches.[5][18]
Key Advantages:
-
High Throughput: Dozens of samples can be analyzed in parallel.
-
Low Cost: Reduced solvent usage per sample and lower initial instrument investment compared to HPLC/UPLC.
-
Different Selectivity: The use of a silica stationary phase offers a different separation mechanism (adsorption) compared to RP-HPLC (partition), which can be useful for resolving impurities that co-elute in the HPLC method.
-
Instrumentation: HPTLC system with an automated band-wise sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC plates, Silica gel 60 F254.
-
Sample Application: Apply 2 µL of standard and sample solutions (1 mg/mL in methanol) as 8 mm bands.
-
Mobile Phase (Developing Solvent): Ethyl Acetate : Methanol : Glacial Acetic Acid (8 : 1.5 : 0.5, v/v/v).
-
Development: Develop the plate up to 80 mm in a saturated twin-trough chamber.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Analysis: Scan the dried plate at 254 nm.
Part 3: Head-to-Head Performance Comparison
The choice of analytical technique is often a balance between performance requirements, sample throughput needs, and available resources.
Quantitative Data Summary
| Parameter | RP-HPLC | UPLC | HPTLC |
| Typical Analysis Time | 20-30 minutes | 3-10 minutes[13] | ~45 minutes for ~20 samples (simultaneously) |
| Relative Resolution | Good | Excellent[14] | Moderate |
| Relative Sensitivity | Good | Excellent[14][15] | Good |
| Solvent Consumption | High (~25-30 mL/sample) | Low (~1-2 mL/sample)[16] | Very Low (~15 mL/plate) |
| Instrument Cost | Medium | High | Low-Medium |
| Throughput | Low (Sequential) | Medium (Fast Sequential) | High (Parallel) |
| Primary Use Case | Gold-standard QC, method development | High-throughput screening, complex mixtures | Rapid screening, raw material ID, cost-sensitive labs |
Comparative Logic Diagram
This diagram illustrates the decision-making process for selecting the appropriate technique based on key project drivers.
Caption: Decision matrix for selecting an analytical purity assessment method.
Conclusion
For the definitive purity assessment of a newly synthesized batch of this compound, RP-HPLC remains the recommended gold standard . Its balance of resolution, robustness, and regulatory acceptance makes it the most trustworthy method for quality control and batch release. The detailed protocol provided in this guide serves as a validated, reliable starting point for implementation in any pharmaceutical development laboratory.
UPLC presents a compelling alternative when speed and sensitivity are the primary drivers, making it ideal for high-throughput screening environments or for resolving complex impurity profiles.[14][15] HPTLC carves its niche as a highly efficient screening tool, perfect for preliminary purity checks or in settings where cost per sample is a major constraint.[7] The ultimate choice of methodology should be guided by a clear understanding of the analytical objective, throughput requirements, and available resources, as outlined in our comparative analysis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. biomedres.us [biomedres.us]
- 8. mdpi.com [mdpi.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. jhas-nu.in [jhas-nu.in]
- 12. rjptonline.org [rjptonline.org]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 15. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. researchgate.net [researchgate.net]
- 18. Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 1,3-Oxazole-5-carbohydrazide and its Isoxazole Analogue
This guide provides an in-depth, objective comparison of the biological activities of 1,3-Oxazole-5-carbohydrazide and its isomeric counterpart, Isoxazole-5-carbohydrazide. As privileged structures in medicinal chemistry, oxazoles and isoxazoles form the core of numerous pharmacologically active compounds.[1][2][3] The subtle yet critical difference in the arrangement of their nitrogen and oxygen atoms—1,3- for oxazoles and 1,2- for isoxazoles—can profoundly influence their physicochemical properties and, consequently, their biological profiles.[1][4] This document delves into the experimental data to elucidate these differences, offering researchers and drug development professionals a clear, evidence-based understanding of their respective potentials.
The carbohydrazide moiety (–CONHNH₂) appended to these rings is a versatile functional group, often serving as a crucial intermediate in the synthesis of more complex derivatives, such as hydrazones, which exhibit a wide array of biological effects.[5][6] Our analysis will therefore consider not only the parent carbohydrazides but also the activities of their closely related derivatives to build a comprehensive comparative picture.
The Isomeric Difference: A Structural and Physicochemical Overview
The fundamental distinction between the two scaffolds lies in the relative positions of the oxygen and nitrogen atoms within the five-membered aromatic ring. This structural isomerism directly impacts the electronic distribution, dipole moment, and hydrogen bonding capacity of the molecules.
-
1,3-Oxazole: The nitrogen and oxygen atoms are separated by a carbon atom.
-
Isoxazole (1,2-Oxazole): The nitrogen and oxygen atoms are adjacent.[4]
This seemingly minor shift has significant consequences. Isoxazoles are generally weaker bases and possess a larger dipole moment compared to their oxazole counterparts.[2][4] These electronic variations are critical as they govern how the molecule interacts with biological targets like enzyme active sites or cellular receptors, ultimately dictating the potency and specificity of its biological action.[4]
Comparative Analysis of Biological Activities
While direct head-to-head studies on this compound and Isoxazole-5-carbohydrazide are limited in published literature, a robust comparison can be constructed by examining studies on analogous derivatives. The data strongly suggests that the choice of scaffold is highly target-dependent.[1]
Enzyme Inhibition: A Tale of Two Isomers
Enzyme inhibition assays provide some of the clearest quantitative evidence for the differential activity between oxazole and isoxazole scaffolds.
A study comparing biaryl ureas featuring 3-phenylisoxazole and 5-phenyloxazole moieties as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a key target for obesity treatment, demonstrated the clear superiority of the isoxazole analogues.[1] In contrast, research into stearoyl-CoA desaturase (SCD) inhibitors, a target in oncology, revealed that an isoxazole-oxazole hybrid compound was more potent than isoxazole-isoxazole hybrids.[1] This highlights that neither scaffold is universally superior; rather, their effectiveness is intricately linked to the topology of the specific enzyme's active site.
Table 1: Comparative Enzyme Inhibitory Activity of Oxazole vs. Isoxazole Analogues
| Target Enzyme | Compound Class | Lead Compound Example | IC₅₀ | Source |
| DGAT1 | 3-Phenylisoxazole Analogs | Compound 40a | 64 nM | [1] |
| 5-Phenyloxazole Analogs | - | >1000 nM | [1] | |
| SCD1 & SCD5 | Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 µM | [1] |
| Isoxazole-Oxazole Hybrid | Compound 14 | 15 µM | [1] |
Data sourced from comparative studies on heteroaryl analogues.[1]
Anticancer Activity
Both oxazole and isoxazole derivatives are extensively explored as anticancer agents.[7][8][9][10] Derivatives of isoxazole carbohydrazides, in particular, have shown significant promise.
A notable study detailed the synthesis of isoxazole-based carboxamides and hydrazones from 5-(aryl)-isoxazole-3-carbohydrazides.[5] Several of these compounds exhibited potent growth inhibitory activity against a panel of 60 cancer cell lines. Specifically, certain hydrazone derivatives showed superior activity against hepatocellular carcinoma (HepG2) compared to the reference drug Sorafenib, along with high selectivity for cancer cells over non-tumorigenic liver cells, indicating a favorable safety profile.[5] The proposed mechanism for some of these potent isoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical protein in tumor angiogenesis.[5][8]
Table 2: Anticancer Activity of Isoxazole-Carbohydrazide Derivatives vs. Sorafenib
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Isoxazole Hydrazone 8 | HepG2 | 0.84 | 26.37 |
| Isoxazole Hydrazone 10a | HepG2 | 0.79 | 33.72 |
| Isoxazole Hydrazone 10c | HepG2 | 0.69 | 38.60 |
| Sorafenib (Reference) | HepG2 | 3.99 | - |
Data sourced from a study on isoxazole-based derivatives as potential VEGFR2 inhibitors.[5]
While similar quantitative data for this compound derivatives is less prevalent in direct comparative studies, the broader class of oxazoles is well-documented for its anticancer potential, acting through various mechanisms.[7][11] The key takeaway is that the isoxazole-carbohydrazide scaffold has been successfully leveraged to create highly potent and selective anticancer agents.
Antimicrobial Activity
Heterocyclic compounds containing oxazole and isoxazole rings are mainstays in the development of new antimicrobial agents.[12][13][14] They are known to exhibit a broad spectrum of activity against bacteria and fungi.[6][7]
-
Isoxazole Derivatives: Isoxazole-based carboxamides and carbohydrazides have demonstrated potent antimicrobial effects by targeting essential microbial enzymes or cellular processes.[6] The presence of specific substitutions on the phenyl rings attached to the isoxazole core can significantly enhance antibacterial activity.[13]
-
Oxazole Derivatives: The oxazole nucleus is a crucial component in antibacterial drug discovery.[12] Numerous studies have reported the synthesis of oxazole derivatives with significant activity against both Gram-positive and Gram-negative bacteria, with some compounds showing potency comparable or superior to standard drugs like ampicillin.[7][15]
Experimental Methodologies and Protocols
To facilitate reproducible and comparative research, this section provides detailed protocols for the synthesis of the parent carbohydrazides and for key biological assays.
Synthesis Workflow: From Ester to Carbohydrazide
The synthesis of both this compound and its isoxazole analogue typically follows a straightforward and reliable two-step process starting from their respective ethyl carboxylate precursors.
Caption: General synthesis workflow for carbohydrazides and their derivatives.
Protocol: Synthesis of 5-Aryl-Isoxazole-3-Carbohydrazide [17]
-
Esterification: Condense an appropriate acetophenone with diethyloxalate in the presence of a base like sodium ethoxide to yield the corresponding β-ketoester.
-
Cyclization: React the β-ketoester intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) to form the ethyl-5-arylisoxazole-3-carboxylate.
-
Hydrazinolysis: Reflux the resulting ethyl carboxylate (1.0 equivalent) with an excess of hydrazine hydrate (10-20 equivalents) in a suitable solvent such as ethanol for 4-6 hours.
-
Isolation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture. The carbohydrazide product often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.
A similar protocol would be adapted for the synthesis of the 1,3-oxazole analogue, starting from the appropriate oxazole carboxylate.[18][19]
Protocol: In Vitro Anticancer MTT Assay
This protocol determines the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
-
Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value.
Protocol: Antimicrobial Broth Microdilution Assay (MIC Determination)
This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5x10⁵ CFU/mL. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity or growth is observed. This can be confirmed by adding a growth indicator like resazurin if needed.
Caption: Workflow for comparative biological evaluation of isomeric scaffolds.
Authoritative Conclusion and Future Outlook
The evidence synthesized in this guide demonstrates that the isomeric distinction between 1,3-oxazole and isoxazole scaffolds is a critical determinant of biological activity.[1] While both are privileged structures in drug discovery, the specific placement of the heteroatoms fine-tunes the molecule's electronic and steric properties, leading to significant differences in target engagement and potency.[4]
-
For enzyme inhibition , the isoxazole scaffold has shown markedly superior potency against certain targets like DGAT1, while oxazole-containing hybrids can be more effective against others, such as SCD.[1]
-
In anticancer research , derivatives of isoxazole-carbohydrazide have been developed into highly potent agents, outperforming established drugs in specific cell lines and demonstrating promising mechanisms of action like VEGFR2 inhibition.[5]
The choice between an oxazole and an isoxazole core is therefore not arbitrary but a strategic decision in the drug design process. It must be guided by empirical data derived from head-to-head comparisons for the specific biological target of interest. The carbohydrazide functional group serves as an invaluable handle, enabling the rapid synthesis of diverse chemical libraries necessary for building robust Structure-Activity Relationships (SAR).
Future research should focus on direct, systematic comparative studies of this compound and Isoxazole-5-carbohydrazide derivatives against a wider range of biological targets. Such efforts will provide a clearer roadmap for medicinal chemists to rationally select the optimal scaffold, accelerating the discovery of novel therapeutics with enhanced efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kuey.net [kuey.net]
- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. iajps.com [iajps.com]
- 13. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers [ajgreenchem.com]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of 1,3-Oxazole-5-Carbohydrazide Derivatives Using Computational Methods
Introduction: The Imperative of 'Drug-Likeness' in Modern Drug Discovery
In the intricate and high-stakes arena of drug discovery, the journey from a promising bioactive compound to a clinically approved therapeutic is fraught with challenges. A significant hurdle is the high attrition rate of drug candidates during preclinical and clinical trials, often due to unfavorable pharmacokinetic properties. This is where the concept of "drug-likeness" becomes a critical guiding principle. It refers to a qualitative assessment of a compound's physicochemical properties and their similarity to those of known oral drugs.[1] Early-stage evaluation of drug-likeness using computational methods allows researchers to prioritize candidates with a higher probability of success, thereby conserving resources and accelerating the development timeline.[2]
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects.[3][4][5] The addition of a carbohydrazide moiety introduces unique chemical features that can modulate these activities. This guide provides an in-depth, comparative framework for the computational evaluation of the drug-likeness of novel 1,3-Oxazole-5-carbohydrazide derivatives, designed for researchers and drug development professionals. We will move beyond rote application of rules to a nuanced interpretation of in silico data, grounding our analysis in the foundational principles of pharmacokinetics.
Pillar 1: Foundational Pharmacokinetic Principles & In Silico Models
A robust evaluation of drug-likeness does not rely on a single metric but rather a constellation of parameters that collectively predict a molecule's behavior in the human body. This multi-faceted approach, often termed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, is essential for a comprehensive assessment.[6]
The Bedrock of Oral Bioavailability: Lipinski's Rule of Five
Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" (Ro5) is a cornerstone of drug-likeness assessment.[7] It was derived from the observation that most orally administered drugs are relatively small and moderately lipophilic.[1] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules may struggle to passively diffuse across the intestinal wall.[8]
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While a certain degree of lipophilicity is necessary to cross cell membranes, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[9]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds.[1]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[1]
Excessive hydrogen bonding capacity can hinder a molecule's ability to cross lipid bilayers.[10] It is crucial to understand that the Ro5 is a guideline, not an immutable law; many successful drugs, particularly natural products and those utilizing active transport mechanisms, are exceptions.[8][10]
Beyond Lipinski: Refining the Picture with Additional Filters
While the Ro5 is a powerful initial screen, other rulesets provide additional layers of analysis, offering a more refined prediction of a compound's potential.
-
Veber's Rule: This rule focuses on molecular flexibility and polarity, suggesting that good oral bioavailability is more likely for compounds with a rotatable bond count ≤ 10 and a polar surface area (PSA) ≤ 140 Ų .[11][12] High molecular flexibility can be entropically unfavorable for receptor binding, while a large PSA can impede membrane permeation.[13]
-
Ghose Filter: This filter defines a broader range for some properties, suggesting drug-like compounds typically have a LogP between -0.4 and 5.6 , a MW between 160 and 480 g/mol , a molar refractivity between 40 and 130 , and a total atom count between 20 and 70 .[14][15][16]
-
Muegge's Filter: This is a pharmacophore-based filter that requires a minimum number of well-defined structural features, discriminating against under-functionalized molecules.[17][18] It also sets property ranges, such as MW between 200 and 600 Da and XLOGP3 between -2 and 5 .[19][20]
Pillar 2: A Practical Workflow for In Silico Evaluation
The following protocol outlines a step-by-step methodology for evaluating the drug-likeness of this compound derivatives using a freely accessible and widely used web-based tool, SwissADME.[21][22] This tool provides a comprehensive analysis based on the principles discussed above.
Experimental Protocol: Drug-Likeness Profiling with SwissADME
-
Molecule Input:
-
Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[22]
-
Draw the chemical structure of the this compound derivative in the provided molecular editor or paste a list of SMILES (Simplified Molecular Input Line Entry System) strings into the text box. Each SMILES string should be on a new line.
-
-
Execution of Analysis:
-
Once the molecules are entered, click the "Run" button to initiate the calculations. The server will process the structures and generate a detailed report.
-
-
Data Collection and Interpretation:
-
The results page will display a table with various calculated parameters for each molecule.
-
Physicochemical Properties: Record the values for Molecular Weight (MW), LogP (specifically, the consensus LogP value), Hydrogen Bond Acceptors (HBA), and Hydrogen Bond Donors (HBD).
-
Lipophilicity: Note the consensus LogP, which averages several prediction models for a more robust estimate.
-
Water Solubility: Record the predicted solubility class (e.g., Soluble, Moderately soluble).
-
Pharmacokinetics: Pay close attention to the "BOILED-Egg" model, which intuitively predicts gastrointestinal absorption and blood-brain barrier (BBB) penetration.[23]
-
Drug-Likeness: Check for violations of the Lipinski, Ghose, Veber, and Muegge rules. SwissADME will explicitly state the number of violations for each rule.[22]
-
Medicinal Chemistry: Assess the "PAINS" (Pan-Assay Interference Compounds) filter to flag any substructures known to cause false positives in high-throughput screening.
-
The entire workflow can be visualized as a decision-making process, starting from the molecular structure and leading to a comprehensive drug-likeness profile.
Caption: Computational workflow for drug-likeness evaluation.
Pillar 3: Comparative Analysis and Data Interpretation
To illustrate the practical application of this workflow, let's consider a hypothetical set of this compound derivatives (Compounds A, B, and C) and compare their calculated properties.
Table 1: Comparative Drug-Likeness Profile of Hypothetical Derivatives
| Parameter | Compound A | Compound B | Compound C | Ideal Range/Rule |
| Molecular Weight ( g/mol ) | 350.4 | 525.6 | 480.5 | ≤ 500 (Lipinski) |
| Consensus LogP | 2.85 | 6.10 | 4.95 | ≤ 5.0 (Lipinski) |
| H-Bond Donors | 3 | 4 | 6 | ≤ 5 (Lipinski) |
| H-Bond Acceptors | 7 | 9 | 11 | ≤ 10 (Lipinski) |
| Polar Surface Area (Ų) | 110.2 | 135.8 | 155.7 | ≤ 140 (Veber) |
| Rotatable Bonds | 6 | 9 | 12 | ≤ 10 (Veber) |
| Lipinski Violations | 0 | 2 | 2 | ≤ 1 |
| Veber Violations | 0 | 0 | 2 | 0 |
| Predicted GI Absorption | High | High | Low | High |
| Predicted BBB Permeant | No | No | No | Varies by target |
| Drug-Likeness Verdict | Favorable | Unfavorable | Unfavorable | - |
Analysis of Results:
-
Compound A: This derivative represents an ideal candidate from a drug-likeness perspective. It has zero violations of both Lipinski's and Veber's rules, with all its physicochemical properties falling well within the desired ranges. Its high predicted gastrointestinal (GI) absorption suggests good potential for oral bioavailability.
-
Compound B: This compound violates two of Lipinski's rules: its molecular weight is over 500, and its LogP is greater than 5.[7] This high lipophilicity, while potentially aiding membrane crossing, could also lead to poor solubility and rapid metabolism. Despite not violating Veber's rules, the two Lipinski violations flag it as a high-risk candidate.
-
Compound C: This derivative also presents significant challenges. It violates Lipinski's rules for H-bond donors and acceptors, suggesting it may have difficulty crossing lipid membranes due to strong interactions with water.[1] Furthermore, it violates both of Veber's rules, with a high polar surface area and too many rotatable bonds, indicating both poor permeability and potentially unfavorable binding entropy.[12] Its predicted low GI absorption is a direct consequence of these unfavorable properties.
This comparative analysis demonstrates how the computational workflow can be used to objectively rank and prioritize compounds. Compound A would be selected for further investigation, while Compounds B and C would likely be deprioritized or flagged for significant chemical modification to improve their ADMET profiles.
Caption: Key parameters influencing oral bioavailability.
Conclusion: Integrating Computational Insights into Drug Design
The computational evaluation of drug-likeness is an indispensable component of modern, rational drug design. By employing a multi-parametric approach that includes established filters like Lipinski's Rule of Five, Veber's Rule, and the Ghose filter, researchers can perform a robust, early-stage assessment of novel this compound derivatives. This in silico triage allows for the efficient allocation of resources to compounds with the highest probability of downstream success. Tools like SwissADME provide a user-friendly yet powerful platform for conducting these analyses, enabling both computational experts and bench chemists to make more informed decisions.[22] Ultimately, the thoughtful integration of these computational methods into the drug discovery workflow serves to de-risk projects, reduce attrition rates, and accelerate the delivery of new, effective medicines to patients.
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 10. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Veber rule: Significance and symbolism [wisdomlib.org]
- 12. Veber's rule: Significance and symbolism [wisdomlib.org]
- 13. grokipedia.com [grokipedia.com]
- 14. docs.chemaxon.com [docs.chemaxon.com]
- 15. mdpi.com [mdpi.com]
- 16. ilib diverse's Filter Set:High drug-likeness:Ghose filter [inteligand.com]
- 17. Simple selection criteria for drug-like chemical matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resource.aminer.org [resource.aminer.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. SwissADME [swissadme.ch]
- 22. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular Modelling Group [molecular-modelling.ch]
The Gold Standard: Unambiguous Structural Confirmation of 1,3-Oxazole-5-Carbohydrazide Derivatives by X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise determination of a molecule's three-dimensional architecture is not merely a final step in characterization but a foundational pillar for rational drug design and the elucidation of structure-activity relationships (SAR). For emerging classes of compounds like 1,3-oxazole-5-carbohydrazide derivatives, which hold significant therapeutic potential, an unambiguous confirmation of their molecular structure is paramount. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography stands alone as the definitive method, offering an unparalleled atomic-level view.
This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques. We will delve into the causality behind experimental choices, present supporting data from a closely related heterocyclic compound to illustrate the power of this technique, and provide detailed experimental protocols to empower researchers in their quest for definitive structural validation.
The Imperative for Precision: Why Other Methods Fall Short
Before a molecule can be advanced in the drug discovery pipeline, its identity and three-dimensional structure must be unequivocally established. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle.
-
NMR Spectroscopy elucidates the connectivity of atoms and provides information about the chemical environment of nuclei.
-
IR Spectroscopy identifies the presence of specific functional groups.
-
Mass Spectrometry determines the molecular weight and elemental composition.
However, none of these techniques can, in isolation, provide the absolute spatial arrangement of atoms, including precise bond lengths, bond angles, and stereochemistry. For flexible molecules or those with multiple chiral centers, these methods can lead to ambiguous or incomplete structural assignments. This is where the power of single-crystal X-ray crystallography becomes evident.[1]
X-ray Crystallography: The Ultimate Arbiter of Molecular Structure
Single-crystal X-ray diffraction is an analytical technique that provides a detailed three-dimensional map of electron density within a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the ordered array of molecules in a single crystal, we can determine the precise location of each atom. This yields a wealth of information, including:
-
Unambiguous connectivity and constitution.
-
Precise bond lengths and bond angles.
-
Absolute stereochemistry.
-
Conformational details of the molecule in the solid state.
-
Intermolecular interactions that govern crystal packing.
This level of detail is crucial for understanding how a molecule will interact with its biological target and for optimizing its properties as a potential therapeutic agent.
A Case Study: Structural Elucidation of a Heterocyclic Analogue
Comparative Data Analysis: Experimental vs. Theoretical
The following table summarizes the key crystallographic data for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate and compares it with typical bond lengths observed in 1,3-oxazole rings. This comparison highlights the level of precision afforded by X-ray crystallography.
| Parameter | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Experimental X-ray Data) | Typical 1,3-Oxazole Ring (Reference Data) |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| Unit Cell Dimensions | a = 9.750(8) Å, b = 14.589(13) Å, c = 9.397(8) Å, β = 116.872(13)° | - |
| Volume | 1192.3(18) ų | - |
| Key Bond Lengths (Å) | C-O (ring): ~1.37 Å (avg.) | O1-C2: ~1.35 Å, O1-C5: ~1.37 Å |
| C-N (ring): ~1.32 Å (avg.) | C2-N3: ~1.31 Å, N3-C4: ~1.40 Å | |
| C-C (ring): ~1.43 Å (avg.) | C4-C5: ~1.36 Å | |
| Key Bond Angles (°) | O-C-N (ring): ~110° (avg.) | C5-O1-C2: ~105° |
| C-N-C (ring): ~105° (avg.) | O1-C2-N3: ~115° | |
| N-C-C (ring): ~112° (avg.) | C2-N3-C4: ~105° | |
| C-C-O (ring): ~108° (avg.) | N3-C4-C5: ~109° | |
| C-C-C (ring): ~105° (avg.) | C4-C5-O1: ~106° |
Data for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate sourced from the Cambridge Structural Database. Typical 1,3-oxazole bond lengths and angles are representative values from crystallographic studies.[2]
The close correlation between the experimentally determined bond lengths and angles in the isoxazole analogue and the reference values for a typical oxazole ring underscores the reliability of X-ray crystallography in defining molecular geometry.
The Experimental Workflow: From Powder to Picture
Obtaining a high-quality crystal structure is a multi-step process that requires careful planning and execution. The following diagram and protocol outline the key stages.
References
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1,3-Oxazole-5-carbohydrazide
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment that concludes with their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 1,3-Oxazole-5-carbohydrazide, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting our dedication to responsible chemical lifecycle management.
Hazard Identification: Understanding the "Why" Behind the Procedure
Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. While specific toxicological data for this compound is limited, by examining its structural components—the oxazole ring and the carbohydrazide functional group—we can infer its primary risks. This chemical should be handled as a hazardous substance.
-
Health Hazards: Based on related carbohydrazide compounds, this compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[1] Some hydrazide derivatives can also cause allergic skin reactions.[2][3] Therefore, all personal contact, including the inhalation of dust, should be strictly avoided.[4][5]
-
Physical Hazards: Like many fine organic powders, this compound dust may form combustible concentrations in the air.[6] It is also incompatible with strong oxidizing agents, which can lead to vigorous reactions that generate heat, fires, or explosions.[1][5]
-
Environmental Hazards: Carbohydrazide and its derivatives are often classified as toxic to aquatic life, with potentially long-lasting effects.[3][5][6][7] For this reason, direct release into the environment or discharge into sewers and waterways is strictly prohibited.[5][6][8] The oxazole ring can also contribute to the persistence of the molecule in aquatic systems.[9]
Summary of Key Chemical and Hazard Data
| Property | Value / Classification | Source(s) |
| Chemical Name | This compound | [10] |
| Molecular Formula | C₄H₅N₃O₂ | [10] |
| Molecular Weight | 127.10 g/mol | [10] |
| Appearance | Likely a white or off-white powder/solid. | [1] |
| Acute Oral Toxicity | Harmful if swallowed. | [2][7] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | [3][7] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [3][7] |
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final disposition. This workflow is designed to comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Characterization and Segregation
The first and most critical step is to classify the waste.
-
Hazardous Waste Determination: As a chemical waste generator, you must determine if the discarded this compound is classified as hazardous waste under EPA guidelines (40 CFR Parts 261.3) or more stringent state and local regulations.[1] Given its inherent hazards, it should be managed as such.
-
Segregation: Keep this compound waste separate from all other waste streams. Crucially, do not mix it with incompatible materials, particularly strong oxidizing agents like nitrates, perchlorates, or nitric acid.[1][5]
Step 2: Proper Containerization and Labeling
Containment is essential to prevent release and ensure safe handling.
-
Select an Appropriate Container: Use a clean, dry, and sealable container made of a material compatible with the chemical.
-
Labeling: The container must be clearly labeled. Affix a "Hazardous Waste" label and identify the contents as "this compound Waste." Include the date when waste was first added to the container.
-
Keep Closed: Always keep the waste container securely sealed when not actively adding waste to it.[4][1][5]
Step 3: On-Site Accumulation and Storage
Safe temporary storage on-site is governed by strict rules.
-
Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area or a central accumulation area.[1][5]
-
Safe Conditions: The storage area should be cool, dry, and away from sources of ignition, heat, or direct sunlight.[8][11] It must be inaccessible to unauthorized personnel.
-
Secondary Containment: Consider placing the primary container in a larger, chemically resistant secondary container to mitigate potential leaks or spills.
Step 4: Final Disposal Methodology
Final disposal must be handled by a licensed and approved waste management facility.
-
Prohibited Disposal: DO NOT discharge this compound waste into any sewer, drain, or waterway.[5][6] This practice is illegal under the EPA's sewer prohibition rule and poses a significant threat to aquatic ecosystems.[12][13]
-
Recommended Disposal Method: The preferred method of disposal is incineration in a licensed hazardous waste incinerator.[5] This high-temperature process ensures the complete destruction of the organic molecule, converting it into less harmful components. Admixture with a suitable combustible material may be required.[5]
-
Alternative Method (If Permitted): Burial in a licensed hazardous waste landfill is a potential alternative but is generally less preferred for organic compounds.[5] This method should only be used if incineration is not feasible and if the waste has been appropriately treated and approved for landfill disposal by the facility and regulatory authorities.
-
Engage a Professional Service: Arrange for the collection and transport of the waste by a certified hazardous waste management contractor. Ensure they provide a manifest that tracks the waste from your facility to its final destination.
Emergency Procedures: Spill and Leak Management
Accidents require immediate and correct action. All personnel handling this compound should be familiar with these procedures.
Minor Spills (Small quantity in a controlled area)
-
Isolate and Ventilate: Ensure the spill area is well-ventilated. Remove all sources of ignition.[5][11]
-
Wear PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat. For dusty material, a NIOSH-approved respirator is necessary.[4]
-
Contain and Clean: Use dry cleanup procedures.[5][14] Do not add water. Carefully sweep or vacuum the spilled material. Avoid generating dust.[1][5][14]
-
Absorb: Place the collected material into your labeled hazardous waste container.[4][5]
-
Decontaminate: Clean the spill area with soap and water, collecting the wash water for disposal as hazardous waste. Do not allow wash water to enter drains.[5]
Major Spills (Large quantity or uncontained spill)
-
Evacuate: Immediately clear the area of all personnel and move upwind.[5]
-
Alert Authorities: Notify your institution's emergency responders (e.g., EH&S) and provide them with the location and nature of the hazard.[5]
-
Restrict Access: Secure the area to prevent entry.
-
Professional Cleanup: A major spill should only be handled by trained emergency response personnel wearing full protective clothing and self-contained breathing apparatus (SCBA).[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. gas-sensing.com [gas-sensing.com]
- 3. redox.com [redox.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C4H5N3O2 | CID 53277862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. waste360.com [waste360.com]
- 13. ashp.org [ashp.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 1,3-Oxazole-5-carbohydrazide
Comprehensive Safety and Handling Guide: 1,3-Oxazole-5-carbohydrazide
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment.
Immediate Safety Briefing: Hazard Assessment and Core Precautions
Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this compound, this guide is built on the precautionary principle . We will infer potential hazards based on its structural components: the 1,3-oxazole ring and the carbohydrazide functional group . This chemical should be treated as hazardous until proven otherwise.
The carbohydrazide moiety is structurally related to hydrazine, a known toxic and potentially carcinogenic substance.[1] Compounds in the hydrazide class can cause skin and eye irritation, may be harmful if swallowed or inhaled, and can act as skin sensitizers.[2][3][4][5] Furthermore, some related compounds like carbohydrazide carry a risk of explosion when heated under confinement.[5][6]
Core Directive: All handling of this compound must occur within a certified chemical fume hood, with strict adherence to the Personal Protective Equipment (PPE) protocols outlined in this document.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. The hierarchy of controls dictates that engineering solutions are the most effective way to protect laboratory personnel.
-
Chemical Fume Hood: All weighing, transfers, and manipulations of solid or dissolved this compound must be performed inside a properly functioning chemical fume hood with a certified face velocity.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors or dusts.[4]
-
Designated Area: The section of the bench within the fume hood where this compound is handled should be clearly marked with warning signs. Access should be restricted to authorized and trained personnel.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[1][4]
Personal Protective Equipment (PPE) Protocol
A complete PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. Do not handle this compound without the following protection.
| Body Area | Required PPE | Critical Rationale & Standard |
| Eyes & Face | Chemical splash goggles and a full-face shield. | The carbohydrazide group suggests a high potential for severe eye irritation or damage.[2][3] A face shield protects against splashes during solution preparation or unexpected reactions.[1] |
| Hands | Double-gloved with nitrile or neoprene gloves. | Hydrazide compounds can be absorbed through the skin.[1] Double gloving provides an extra layer of protection. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body | Flame-resistant laboratory coat and full-length pants. | The potential for thermal decomposition or explosion, as seen in related carbohydrazides, necessitates a flame-resistant lab coat.[1][3] Ensure there is no exposed skin on the arms or legs. |
| Feet | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills and falling objects. |
| Respiratory | A NIOSH-approved respirator may be required. | A risk assessment should be performed. If there is any potential for aerosolization or handling of the powder outside of a fume hood, a respirator with appropriate cartridges (e.g., combination P100/organic vapor) is necessary.[1][7] |
Safe Handling and Operations Workflow
This section provides a step-by-step methodology for the safe handling of this compound during routine laboratory operations.
Caption: Safe Handling Workflow for this compound.
Detailed Protocol:
-
Preparation:
-
Thoroughly review this safety guide and any available institutional chemical safety resources.
-
Prepare the chemical fume hood by clearing unnecessary items and wiping down the work surface with an appropriate solvent.
-
Don the complete PPE ensemble as specified in the table above.
-
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving, always add the solid this compound to the solvent slowly. Never add solvent to the bulk solid.
-
Ensure the process is well-stirred to prevent localized heating.
-
-
Reaction and Cleanup:
-
Keep the reaction vessel closed and clearly labeled at all times.
-
Upon completion, any excess reagent should be quenched using appropriate laboratory procedures before disposal.
-
All glassware must be decontaminated. A triple rinse with a suitable solvent is recommended, with the rinsate collected as hazardous waste.
-
Spill and Emergency Procedures
Minor Spill (Solid, inside fume hood):
-
Ensure full PPE is worn.
-
Gently sweep up the material with an inert absorbent material (e.g., vermiculite, sand).[3] Avoid raising dust.
-
Place the collected material and cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Skin Contact:
-
Immediately move to the safety shower or nearest sink.
-
Remove any contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[8]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately proceed to an eyewash station.
-
Flush the eyes with water for at least 15 minutes, holding the eyelids open.[2]
-
Remove contact lenses if present and easy to do so.[2]
-
Seek immediate medical attention.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Unused compound, contaminated weigh papers, gloves, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Reaction mixtures and solvent rinsates must be collected in a separate, clearly labeled hazardous liquid waste container.
-
Classification: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2][6] Do not dispose of this chemical down the drain, as related compounds are toxic to aquatic life.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
